6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Beschreibung
BenchChem offers high-quality 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H18ClNO2 |
|---|---|
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
6-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-3-5-10(7-8)4-1-2-6-11-10;/h8,11H,1-7H2,(H,12,13);1H |
InChI-Schlüssel |
RMWOCVSVAXROKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2(C1)CCC(C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Chemical structure and physical properties of 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Technical Whitepaper: 6-Azaspiro[1]decane-3-carboxylic acid hydrochloride in Modern Drug Discovery
Executive Summary
The transition from planar, aromatic-heavy chemical libraries to conformationally restricted, three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. At the forefront of this structural evolution are spirocyclic scaffolds. This technical guide provides an in-depth analysis of 6-Azaspiro[1]decane-3-carboxylic acid hydrochloride , a highly versatile, stereochemically rich building block. By acting as a conformationally locked amino acid analog, this compound enables researchers to navigate complex structure-activity relationship (SAR) landscapes, offering superior pharmacokinetic profiles compared to traditional flat heterocycles.
Chemical Identity & Structural Topology
The core of 6-Azaspiro[1]decane-3-carboxylic acid consists of a 6-membered piperidine ring orthogonally fused to a 5-membered cyclopentane ring at a single quaternary spiro carbon (C5). The nitrogen atom is located at the 6-position (immediately adjacent to the spiro center), while the carboxylic acid is positioned at the 3-position on the cyclopentane ring.
This specific topology creates a highly rigid 3D vector between the basic amine and the acidic carboxylate. The orthogonal nature of the spiro fusion forces the molecule out of a single plane, resulting in a high fraction of sp3-hybridized carbons (Fsp3).
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of the hydrochloride salt form[2]:
| Property | Value | Scientific Implication |
| Chemical Name | 6-Azaspiro[1]decane-3-carboxylic acid hydrochloride | Unnatural cyclic amino acid derivative. |
| CAS Number | 2940961-86-2 | Unique registry identifier for the HCl salt. |
| Molecular Formula | C₁₀H₁₇NO₂ • HCl (C₁₀H₁₈ClNO₂) | Indicates the presence of the stabilizing counterion. |
| Molecular Weight | 219.71 g/mol | Low molecular weight, ideal for fragment-based design. |
| Fsp3 (Fraction sp3) | 0.90 (9 out of 10 carbons) | Exceptional 3D character; correlates with clinical success. |
| Physical State | Solid (Off-white to white powder) | Easy to weigh, handle, and store without hygroscopic issues. |
Pharmacokinetic Optimization: "Escape from Flatland"
The integration of 6-azaspiro[1]decane-3-carboxylic acid into drug discovery pipelines is driven by the "Escape from Flatland" hypothesis[3]. High-throughput screening historically favored flat, sp2-rich aromatic molecules due to their ease of synthesis. However, these planar molecules often suffer from poor aqueous solubility, high off-target promiscuity, and rapid metabolic clearance.
By utilizing this spirocyclic scaffold, medicinal chemists achieve two critical ADME (Absorption, Distribution, Metabolism, and Excretion) advantages:
-
Metabolic Shielding: The quaternary spiro carbon (C5) provides massive steric bulk directly adjacent to the secondary amine (N6). This sterically hinders Cytochrome P450 (CYP) enzymes from accessing the alpha-carbon, effectively shutting down common N-dealkylation and alpha-oxidation metabolic liabilities[4].
-
Enhanced Solubility: The disruption of crystal lattice packing (which plagues flat aromatics) combined with an Fsp3 of 0.90 ensures that derivatives of this scaffold maintain high aqueous solubility, a critical parameter for oral bioavailability[3].
Fig 1. Pharmacokinetic optimization logic shifting from planar to spirocyclic scaffolds.
Physicochemical Dynamics & The Hydrochloride Advantage
Why is this building block supplied and utilized as a hydrochloride (HCl) salt rather than a free base?
-
Zwitterion Prevention: As an amino acid analog, the free base form would naturally exist as a zwitterion (internal salt between the N6 amine and C3 carboxylate). Zwitterions often exhibit poor solubility in organic solvents, making synthetic manipulation difficult.
-
Oxidative Stability: Secondary amines are susceptible to atmospheric oxidation. Protonation of the amine by HCl locks the lone pair, drastically extending the shelf-life of the reagent.
-
Controlled Reactivity: The HCl salt allows for precise, in-situ neutralization using non-nucleophilic bases (like DIPEA) only when the electrophile is ready to be introduced, preventing premature side reactions.
Synthetic Derivatization & Handling Protocols
Because the N6 amine is highly sterically hindered by the adjacent spiro center, standard peptide coupling reagents (e.g., EDC/NHS) often fail or require prolonged heating. To ensure a self-validating, high-yielding system , the following protocol utilizes acid chlorides for the N-acylation of 6-azaspiro[1]decane-3-carboxylic acid hydrochloride, leaving the C3 carboxylic acid intact for subsequent orthogonal reactions.
Step-by-Step N-Acylation Methodology
Objective: Synthesize an N-acyl derivative while preserving the free carboxylic acid.
-
Preparation & Salt Neutralization: Suspend 1.0 equivalent of 6-Azaspiro[1]decane-3-carboxylic acid hydrochloride in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The first equivalent of DIPEA neutralizes the HCl salt; the second deprotonates the carboxylic acid to form a highly soluble carboxylate; the third acts as an acid scavenger for the impending reaction.
-
-
Electrophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Dropwise add 1.1 equivalents of the desired acid chloride (R-COCl).
-
Causality: Cooling is mandatory. It suppresses the formation of undesired mixed anhydrides at the carboxylate site and directs the acylation exclusively to the sterically hindered secondary amine.
-
-
Selective Hydrolysis (Quench): After 2 hours of stirring at room temperature, quench the reaction by adding a 1M aqueous NaOH solution, stirring vigorously for 30 minutes.
-
Causality: Any transient mixed anhydride that may have formed at the C3 position is rapidly hydrolyzed back to the free carboxylic acid under these basic conditions, while the newly formed N-amide bond remains completely stable.
-
-
Acidification & Extraction: Acidify the aqueous layer to pH 2-3 using 1M HCl, then extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
Fig 2. Step-by-step N-acylation workflow for sterically hindered spirocyclic amines.
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthetic workflow, the protocol must be self-validating. Relying solely on Thin Layer Chromatography (TLC) is insufficient due to the lack of strong chromophores on the aliphatic spirocyclic core.
-
LC-MS Tracking: Reaction progress must be monitored via Liquid Chromatography-Mass Spectrometry (LC-MS) using an Electrospray Ionization (ESI) source in positive mode. The disappearance of the starting material mass ( m/z 184.1 for the free base [M+H]⁺) and the emergence of the acylated product mass confirms successful coupling.
-
NMR Verification: In ¹H-NMR (DMSO-d6), the successful N-acylation is confirmed by the downfield shift of the protons adjacent to the N6 nitrogen. Furthermore, due to the restricted rotation of the newly formed amide bond against the bulky spiro center, the product will frequently appear as a mixture of two distinct rotamers in the NMR spectrum—a hallmark signature of successfully functionalized sterically hindered spirocycles.
Sources
- 1. Asymmetric total synthesis strategies of halichlorine and pinnaic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. è¯åç½-caså·æ¥è¯¢ãåå¦è¯åãçç©è¯åãåæè¯åãå®éªè¯å [www2.macklin.cn:6680]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride (CAS 2940961-86-2): A Comprehensive Technical Guide for Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical imperative for improving the clinical success rates of small molecules. The compound 6-azaspiro[4.5]decane-3-carboxylic acid hydrochloride (CAS: 2940961-86-2) represents a highly valuable, sp3-rich building block designed specifically for this purpose[1]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with an in-depth analysis of this spirocyclic scaffold, detailing the causality behind its physicochemical properties, structural advantages, and self-validating experimental protocols for its integration into discovery pipelines.
The Strategic Role of Spirocyclic Scaffolds
The pharmaceutical industry has increasingly pivoted toward spirocyclic scaffolds as bioisosteres for traditional saturated and unsaturated rings (such as piperidines, piperazines, and morpholines)[2][3].
The Causality of Scaffold Selection: Planar aromatic systems often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity due to non-specific π-π stacking interactions. By replacing a flat ring with a 6-azaspiro[4.5]decane core, researchers dramatically increase the fraction of saturated carbons ( Fsp3 ). This three-dimensional architectural shift forces the molecule into a more globular conformation, which disrupts crystal lattice packing (enhancing thermodynamic solubility) and introduces highly specific vector geometries that improve target-binding fidelity[4][5].
Fig 1: Bioisosteric replacement strategy utilizing the 6-azaspiro[4.5]decane scaffold.
Chemical Identity and Physicochemical Profiling
Understanding the exact chemical identity of the building block is paramount for reproducible synthesis[6].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 6-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride |
| CAS Registry Number | 2940961-86-2 |
| Molecular Formula | C10H17NO2⋅HCl |
| Molecular Weight | 219.71 g/mol (Free base: 183.25 g/mol ) |
| Typical Purity | ≥ 97% |
| Physical State | Solid (Crystalline powder) |
| Primary Exit Vectors | Secondary amine (N6), Carboxylic acid (C3) |
The Causality of the Hydrochloride Salt Form
Why is this compound supplied as a hydrochloride salt rather than a free base? The 6-azaspiro[4.5]decane-3-carboxylic acid contains both a basic secondary amine and an acidic carboxyl group. In its free form, it would exist as a zwitterion, which complicates purification, reduces solubility in organic solvents used for coupling, and makes the compound highly hygroscopic. The formulation as an HCl salt protonates the amine, preventing intra- and intermolecular polymerization during storage, ensuring crystalline stability, and providing a predictable stoichiometric baseline for synthetic planning[1].
Experimental Protocols: Handling and Derivatization
Because the spiro-center introduces significant steric bulk, standard peptide coupling conditions often fail or proceed sluggishly. The following protocol utilizes HATU, a highly reactive uronium salt, to overcome the steric hindrance at the 3-position.
Self-Validating Amide Coupling Protocol
Objective: Vectorization at the C3-carboxylic acid via amide bond formation.
Reagents Required:
-
6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride (1.0 eq)
-
Target Amine (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Salt Neutralization (Freebasing): Suspend the spirocyclic HCl salt (1.0 eq) in anhydrous DMF. Add DIPEA (4.0 eq). Causality: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt, while the remaining 3.0 eq maintains the basic environment required for the coupling mechanism.
-
Carboxyl Activation: Add HATU (1.5 eq) to the solution at 0°C. Stir for 15 minutes.
-
In-Process Control (The Self-Validating Step): Do not proceed blindly. Take a 5 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS. You must observe the mass of the highly reactive HOAt-active ester intermediate. Logic: If this intermediate is absent, the HATU has degraded or moisture has quenched the reaction. Halting here prevents the waste of expensive target amines.
-
Nucleophilic Addition: Once activation is confirmed, add the target amine (1.2 eq). Warm to room temperature and stir for 2–4 hours.
-
Reaction Monitoring: Perform a second LC-MS check. The disappearance of the active ester mass and the emergence of the product mass confirms successful coupling.
-
Workup & Purification: Dilute with EtOAc, wash with saturated NaHCO3 (to remove HOAt byproducts) and brine. Dry over Na2SO4 , concentrate, and purify via Prep-HPLC.
Fig 2: Self-validating experimental workflow for amide coupling of the spirocyclic acid.
Analytical Characterization & Integrity Verification
To ensure the structural integrity of the 6-azaspiro[4.5]decane scaffold post-reaction, researchers must validate that the harsh basic conditions did not induce ring-opening or epimerization.
-
1H NMR (Methanol-d4): The spirocyclic nature is best confirmed by observing the complex multiplet splitting patterns of the highly shielded sp3 protons in the [4.5] system. Pay close attention to the diastereotopic protons adjacent to the spiro-carbon, which will present as distinct AB quartets due to their rigid spatial fixation.
-
LC-MS (ESI+): The intact product should display a clear [M+H]+ ion. A fragmentation peak corresponding to the loss of the functionalized cyclopentane ring indicates instability in the spiro-linkage, though this is rare for [4.5] systems compared to highly strained[4] or[3.3] systems[7].
References
-
Alchimica / ChemBuyersGuide - Chemical Directory for 6-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride (CAS: 2940961-86-2). URL:[Link]
-
National Institutes of Health (PubMed) - 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angew Chem Int Ed Engl. 2017. URL:[Link]
-
Taylor & Francis Online - Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? URL: [Link]
-
ACS Publications - 4-Azaspiro[4]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical Evaluation. The Journal of Organic Chemistry. 2024. URL:[Link]
Sources
- 1. è¯åç½-caså·æ¥è¯¢ãåå¦è¯åãçç©è¯åãåæè¯åãå®éªè¯å [www2.macklin.cn:6680]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. è¯åç½-caså·æ¥è¯¢ãåå¦è¯åãçç©è¯åãåæè¯åãå®éªè¯å [www2.macklin.cn:6680]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide to 6-Azaspiro[4.5]decane-3-carboxylic acid HCl: Physicochemical Profiling, Toxicity, and Experimental Handling
Executive Summary & Structural Causality
In modern drug discovery, the transition from "flat" aromatic rings to sp3 -rich, three-dimensional architectures is a critical strategy for improving target selectivity and pharmacokinetic profiles. 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride (CAS: 2940961-86-2)[1] represents a highly valuable spirocyclic amino acid building block.
The integration of the azaspiro[4.5]decane scaffold into peptidomimetics or small-molecule libraries serves a specific mechanistic purpose: conformational restriction . By locking the molecule into a rigid 3D orthogonal geometry, the entropic penalty ( ΔS ) typically incurred upon binding to a target receptor is significantly reduced. This pre-organization often yields higher binding affinities compared to flexible linear alkanes or planar aromatic analogs ()[2]. Furthermore, replacing highly basic, flexible piperidines with spirocyclic cores can improve metabolic stability and alter lipophilicity, which are critical parameters in lead optimization[3].
The hydrochloride (HCl) salt form is intentionally selected for laboratory handling. The free base of the azaspirodecane core is highly lipophilic and prone to oxidation; the HCl salt enhances aqueous solubility for in vitro assays and stabilizes the secondary amine against atmospheric degradation.
Material Safety Data Sheet (MSDS) & Toxicity Profile
While spirocyclic scaffolds are generally well-tolerated at therapeutic doses[4], the concentrated raw material presents specific handling hazards. The toxicity profile of 6-azaspiro[4.5]decane-3-carboxylic acid HCl is driven by two factors: the localized acidity of the dissociating hydrochloride salt and the membrane-permeating capability of the lipophilic spiro-core. Base azaspirodecane structures and related azaspiroheptanes are known to cause severe skin and respiratory irritation[5],[6].
Quantitative Hazard Summary
| GHS Hazard Class | Category | Hazard Statement (H-Code) | Mechanistic Origin & Causality |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | The lipophilic spiro-core facilitates rapid gastrointestinal absorption, while the basic amine disrupts intracellular pH homeostasis[6]. |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | The HCl salt dissociates in ambient skin moisture (sweat), creating localized acidic microenvironments that denature epidermal proteins[6]. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Direct protonation of corneal proteins by the hydrochloride moiety leads to rapid tissue inflammation. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of fine crystalline dust directly interacts with mucosal membranes, triggering acute inflammatory cascades[5]. |
Personal Protective Equipment (PPE) Rationale: Handling requires nitrile gloves (to prevent moisture-driven dermal dissociation), tightly sealed safety goggles, and an inherently ventilated weighing station (fume hood) to mitigate the inhalation of hygroscopic dust particles.
Experimental Workflows & Self-Validating Protocols
To ensure data integrity when screening 6-azaspiro[4.5]decane derivatives, experimental workflows must be self-validating. Below is the standardized protocol for compound handling and in vitro cytotoxicity screening.
Fig 1: Standardized workflow for handling and toxicity screening of spirocyclic amine scaffolds.
Protocol: In Vitro Cytotoxicity Screening (HepG2 MTT Assay)
This protocol utilizes HepG2 (human liver cancer) cells to assess hepatic liability, as these cells retain critical cytochrome P450 metabolic enzymes capable of unmasking toxic metabolites generated from the azaspirodecane core[7].
System Validation: The assay incorporates internal controls to calculate the Z'-factor. A Z′≥0.5 is required to validate the assay's robustness and confirm that the observed toxicity is an effect of the compound, not baseline variance.
Step 1: Reagent Preparation & Storage
-
Solubilization: Dissolve the 6-azaspiro[4.5]decane-3-carboxylic acid HCl powder in 100% anhydrous DMSO to create a 10 mM master stock.
-
Causality: The HCl salt ensures rapid initial dissolution, while anhydrous DMSO prevents the hydrolysis of the carboxylic acid moiety.
-
-
Storage: Purge the master stock vial with Argon and store at -20°C. The compound is hygroscopic; ambient moisture will alter the effective molarity over time.
Step 2: Cell Seeding
-
Seed HepG2 cells at a density of 1×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion and metabolic normalization.
Step 3: Compound Exposure
-
Dilute the 10 mM stock in culture media to generate a concentration gradient (1 µM to 100 µM). Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.
-
Apply Controls: Include 6 wells of 0.1% DMSO (Negative Vehicle Control) and 6 wells of 10 µM Doxorubicin (Positive Apoptotic Control).
-
Incubate the treated plates for 48 hours.
Step 4: MTT Readout & Mechanistic Analysis
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT tetrazolium to insoluble purple formazan. Because lipophilic spiro-amines can induce lysosomotropism and mitochondrial uncoupling, a reduction in formazan directly correlates to organelle-specific stress.
-
-
Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.
-
Validation Calculation: Calculate the Z'-factor using the formula: Z′=1−∣μpos−μneg∣3(σpos+σneg) . Proceed with IC50 curve fitting only if the system is validated ( Z′>0.5 ).
Cellular Stress Response Pathway
Understanding the cellular fate of azaspiro-compounds is crucial for interpreting toxicity data. At low doses, the lipophilic core easily permeates the lipid bilayer and is generally well-tolerated, maintaining cellular homeostasis. However, at concentrations exceeding the IC50 , the accumulation of basic amines in acidic organelles (lysosomes) can trigger mitochondrial stress and subsequent apoptosis[4],[7].
Fig 2: Dose-dependent cellular response pathway following exposure to spirocyclic amine scaffolds.
References
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Mykhailiuk, P., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. JACS Au / PubMed Central.[Link]
-
Stewart, A. W., et al. (2026). Fentanyl-Rewired: A 2-Azaspiro[8]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters. [Link]
-
MDPI Pharmaceuticals. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]
Sources
- 1. è¯åç½-caså·æ¥è¯¢ãåå¦è¯åãçç©è¯åãåæè¯åãå®éªè¯å [www2.macklin.cn:6680]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Azaspiro[4.5]decane | C9H17N | CID 22569865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nextsds.com [nextsds.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Escaping Flatland: A Comprehensive Technical Guide to 6-Azaspiro[4.5]decane-3-carboxylic Acid Derivatives in Medicinal Chemistry
[].
Executive Summary
In modern drug discovery, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures—a paradigm shift often termed "escaping flatland"—has been shown to significantly improve the physicochemical properties, metabolic stability, and clinical success rates of drug candidates. Among these privileged 3D structures, the 6-azaspiro[4.5]decane scaffold stands out due to its unique conformational rigidity and vector presentation.
This whitepaper provides an in-depth analysis of 6-azaspiro[4.5]decane-3-carboxylic acid derivatives, tracing their origins from marine natural products to their current utility as versatile building blocks in medicinal chemistry. We will explore their biological targets, mechanistic pathways, and provide self-validating experimental workflows for their synthesis and biological evaluation.
Natural Product Grounding: The Inspiration for the Scaffold
The 6-azaspiro[4.5]decane core is not merely a synthetic curiosity; it is deeply rooted in evolutionary biology, serving as the foundational pharmacophore for several potent marine alkaloids[1].
-
Halichlorine : Isolated from the marine sponge Halichondria okadai, halichlorine features the 6-azaspiro[4.5]decane core and acts as a potent inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) induction[2]. By blocking VCAM-1, halichlorine derivatives present a compelling therapeutic strategy for coronary artery disease and noncardiovascular inflammatory conditions.
-
Pinnaic Acid & Tauropinnaic Acid : Isolated from the Okinawan bivalve Pinna muricata, these zwitterionic alkaloids share the identical azaspirocyclic core as halichlorine[2],[3]. They are rare, naturally occurring inhibitors of cytosolic phospholipase A2 (cPLA2), a critical enzyme in the inflammatory cascade[4].
The commercial availability of 6-azaspiro[4.5]decane-3-carboxylic acid as a synthetic building block allows medicinal chemists to leverage this natural evolutionary optimization[5]. The carboxylic acid at the 3-position provides an orthogonal handle for late-stage functionalization (e.g., amide couplings) without disrupting the critical basicity of the piperidine nitrogen at the 6-position[6].
Biological Targets and Mechanistic Pathways
cPLA2 Inhibition (Inflammatory Cascade)
Cytosolic phospholipase A2 (cPLA2) is the rate-limiting enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the primary precursor for pro-inflammatory prostaglandins and leukotrienes. Pinnaic acid derivatives utilizing the 6-azaspiro[4.5]decane core act as specific inhibitors of this interfacial enzyme[2].
Fig 1. cPLA2 inflammatory pathway and its inhibition by 6-azaspiro[4.5]decane derivatives.
HIF-PHD Inhibition (Hypoxia and Anemia)
Beyond inflammation, saturated spiro[4.5]decanone derivatives have emerged as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes[7],[8]. By acting as competitive inhibitors of the 2-oxoglutarate (2-OG) co-substrate, these spirocycles stabilize HIF-α even under normoxic conditions, upregulating erythropoietin (EPO) and mimicking a physiological hypoxic response to treat anemia[8].
Fig 3. Mechanism of action for spiro[4.5]decane derivatives in the HIF-PHD signaling pathway.
Quantitative Structure-Activity Relationship (QSAR) Data
The versatility of the 6-azaspiro[4.5]decane scaffold is reflected in its broad applicability across multiple therapeutic areas. Table 1 summarizes the quantitative biological data associated with key derivatives.
Table 1: Representative Biological Activities of 6-Azaspiro[4.5]decane Derivatives
| Compound / Scaffold | Primary Biological Target | Key Mechanism of Action | Representative IC50 / Potency | Therapeutic Indication |
| Pinnaic Acid | cPLA2 | Interfacial hydrolysis inhibition | ~0.2 mM | Inflammation[2] |
| Tauropinnaic Acid | cPLA2 | Interfacial hydrolysis inhibition | ~0.09 mM | Inflammation[2] |
| Halichlorine | VCAM-1 | Inhibition of VCAM-1 induction | Potent Inhibition | Coronary Artery Disease[2] |
| Spiro[4.5]decanones | HIF-PHD2 | Competitive 2-OG displacement | Low nM range | Anemia / Ischemia[7],[8] |
| 6-azaspiro[4.5]decane-6-carboxylate | (1,3)-β-D-glucan synthase | Cell wall synthesis disruption | Potent Inhibition | Fungal Infections[9] |
Synthetic Methodologies & Experimental Workflows
The construction of the 6-azaspiro[4.5]decane core is synthetically challenging due to the sterically congested quaternary spirocenter[10]. Below is the logical workflow and self-validating protocol for its asymmetric synthesis and subsequent biological evaluation.
Fig 2. Stereoselective synthetic workflow for the 6-azaspiro[4.5]decane-3-carboxylic acid core.
Protocol 1: Asymmetric Synthesis of the 6-Azaspiro[4.5]decane Core via MIRC
Objective: Construct the quaternary spirocenter with absolute stereocontrol to yield the 6-azaspiro[4.5]decane-3-carboxylic acid scaffold.
-
Step 1: Asymmetric Michael-Initiated Ring Closure (MIRC)
-
Action: To a solution of the α,β-unsaturated ester intermediate in anhydrous DCM at -78 °C, add a chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative) followed by the dropwise addition of the nucleophilic amine trigger.
-
Causality: The MIRC strategy leverages the chiral environment of the catalyst to direct the facial attack of the nucleophile. This establishes the relative and absolute stereochemistry of the spiro-fusion in a single, thermodynamically driven step, overcoming the high activation energy required to form the congested quaternary center[4],[10].
-
Self-Validation System: Post-purification, the diastereomeric ratio (d.r.) must be validated via chiral HPLC. Furthermore, 2D NOESY NMR is utilized; the presence of a strong cross-peak between the axial piperidine protons and the adjacent cyclopentane protons confirms the trans-diaxial relationship of the synthesized spirocenter, validating the structural integrity before proceeding to library derivatization.
-
Protocol 2: In Vitro cPLA2 Fluorogenic Inhibition Assay
Objective: Evaluate the anti-inflammatory potency of synthesized 6-azaspiro[4.5]decane-3-carboxylic acid derivatives.
-
Step 1: Substrate Preparation and Micelle Formation
-
Action: Resuspend the fluorogenic phospholipid substrate (PED6) in a buffer containing 1 mM DOPC and 2 mM Triton X-100, sonicating for 15 minutes to form mixed micelles.
-
Causality: cPLA2 is an interfacial enzyme; it requires a lipid-water interface for activation. Monomeric soluble substrates fail to trigger the enzyme's interfacial recognition site. The Triton X-100/DOPC mixed micelle system mimics the physiological membrane environment, ensuring the enzyme adopts its active conformation[2].
-
Self-Validation System: Dynamic Light Scattering (DLS) is performed on the micelle solution prior to assay initiation. A uniform polydispersity index (PDI < 0.2) validates that the micelles are homogenous, preventing erratic kinetic readouts caused by substrate aggregation. Assay robustness is further confirmed by calculating the Z'-factor using a known inhibitor (e.g., natural pinnaic acid); a Z'-factor > 0.5 validates the assay window.
-
Conclusion
The 6-azaspiro[4.5]decane-3-carboxylic acid scaffold is a masterclass in structural biology informing medicinal chemistry. By mimicking the rigid, 3D architectures of marine alkaloids like halichlorine and pinnaic acid, researchers can generate highly specific inhibitors for complex targets ranging from cPLA2 to HIF-PHD[7],[2]. The self-validating synthetic and biological protocols outlined in this guide ensure that drug development professionals can confidently leverage this "escape from flatland" motif to build next-generation therapeutics.
References
- The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide | Benchchem |
- Application of Spiro[4.5]dec-9-en-7-one Derivatives in Medicinal Chemistry: A Focus on Prolyl Hydroxylase Inhibition | Benchchem |
- Antifungal agents | Justia P
- Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery | ACS Public
- 6-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride | Macklin |
- Asymmetric total synthesis strategies of halichlorine and pinnaic acid | RSC Publishing |
- Bioactive Alkaloids
- Chemical synthesis of a library of natural product-like molecules, based on pinnaic acid... | Kingston University London |
- SYNTHESIS OF (±)-PINNAIC ACID | Heterocycles |
- Synthesis of (±)
- An Efficient and Enantioselective Approach to the Azaspirocyclic Core of Alkaloids: Formal Synthesis of Halichlorine and Pinnaic Acid | ACS Public
Sources
- 1. Asymmetric total synthesis strategies of halichlorine and pinnaic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Bioactive Alkaloids from the Sea: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. è¯åç½-caså·æ¥è¯¢ãåå¦è¯åãçç©è¯åãåæè¯åãå®éªè¯å [www2.macklin.cn:6680]
- 6. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. pubs.acs.org [pubs.acs.org]
Physicochemical Profiling and High-Resolution Mass Spectrometry (HRMS) Verification of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Executive Summary
In modern drug discovery, the precise physicochemical characterization of novel building blocks is a foundational requirement for downstream synthetic and pharmacokinetic success. This technical guide provides an authoritative breakdown of the molecular weight and exact monoisotopic mass of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride . Furthermore, it details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to verify the structural identity of this spirocyclic scaffold, explaining the causality behind each experimental parameter.
Introduction: The Strategic Role of Spirocyclic Scaffolds
In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to topologically complex sp3-rich frameworks is widely recognized as the [1]. Spirocyclic scaffolds, such as 6-Azaspiro[4.5]decane-3-carboxylic acid, offer unique three-dimensional architectures that restrict conformational flexibility.
This rigidification not only enhances target binding affinity through the precise spatial orientation of pharmacophores but also improves physicochemical properties, including aqueous solubility and metabolic stability[2]. As a highly versatile secondary amine and carboxylic acid, this specific building block is frequently utilized in the synthesis of novel therapeutics targeting central nervous system (CNS) receptors and complex protein-protein interactions.
Fig 1. Strategic rationale for incorporating spirocyclic scaffolds in modern drug discovery.
Physicochemical Profiling: 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
To effectively utilize[3] in synthetic workflows and pharmacokinetic profiling, precise knowledge of its macroscopic and microscopic mass properties is critical.
Chemical Formula: C10H17NO2⋅HCl (or C10H18ClNO2 )
Calculation of Average Molecular Weight (MW)
The average molecular weight is utilized for macroscopic stoichiometric calculations (e.g., molarity in assay preparations). It is derived using the standard atomic weights of the elements, which account for natural isotopic abundance.
-
Carbon (C): 10×12.011=120.110 g/mol
-
Hydrogen (H): 18×1.008=18.144 g/mol
-
Nitrogen (N): 1×14.007=14.007 g/mol
-
Oxygen (O): 2×15.999=31.998 g/mol
-
Chlorine (Cl): 1×35.450=35.450 g/mol
Total Average Molecular Weight (Salt): 219.709 g/mol (Note: The MW of the free base is 183.251 g/mol ).
Calculation of Monoisotopic Exact Mass
Exact mass refers to the mass of a compound calculated using the mass of the most abundant, stable isotope of each element. This value is paramount for differentiating nominal isobars in[4].
-
12C : 10×12.000000=120.000000 Da
-
1H : 18×1.007825=18.140850 Da
-
14N : 1×14.003074=14.003074 Da
-
16O : 2×15.994915=31.989830 Da
-
35Cl : 1×34.968853=34.968853 Da
Total Exact Mass (Salt): 219.102607 Da Exact Mass (Free Base, C10H17NO2 ): 183.125929 Da
Data Presentation: Mass Specifications
The following table summarizes the quantitative mass data required for formulation and analytical verification.
| Metric | Chemical Formula | Value |
| Average Molecular Weight (Salt) | C10H18ClNO2 | 219.709 g/mol |
| Average Molecular Weight (Free Base) | C10H17NO2 | 183.251 g/mol |
| Exact Monoisotopic Mass (Salt) | C10H18ClNO2 | 219.1026 Da |
| Exact Monoisotopic Mass (Free Base) | C10H17NO2 | 183.1259 Da |
| Target m/z in ESI+ [M+H]+ | [C10H18NO2]+ | 184.1332 m/z |
Analytical Workflows for Mass Verification (HRMS)
As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating. The mere observation of a peak at a nominal mass is insufficient without orthogonal confirmation. Therefore, our protocol incorporates high-resolution exact mass determination, isotopic pattern analysis, and chromatographic retention principles to eliminate false positives.
Causality in Experimental Design
Due to the presence of the basic secondary amine in the azaspiro system, Electrospray Ionization in positive mode (ESI+) is the most logical ionization technique. Under ESI+ conditions, the hydrochloride salt dissociates entirely. The free base then accepts a proton to form the [M+H]+ pseudo-molecular ion.
Mechanistic Calculation for m/z: A mass spectrometer measures the mass-to-charge ratio (m/z) of ions, not neutral atoms. When the molecule is protonated, it gains a hydrogen nucleus. We must calculate the mass of the neutral free base (183.125929 Da), add the mass of a hydrogen atom (1.007825 Da), and subtract the mass of the missing electron (0.0005485 Da). This yields a highly precise target m/z of 184.1332 .
Step-by-Step LC-HRMS Protocol
-
Sample Preparation: Dissolve 1 mg of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a stock solution. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water.
-
Causality: Formic acid acts as a proton donor, facilitating the formation of [M+H]+ ions and drastically improving ESI+ ionization efficiency.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Causality: The highly polar nature of the zwitterionic spirocyclic amino acid requires adequate retention; starting with highly aqueous conditions (5% organic) prevents the analyte from prematurely eluting in the void volume, which would subject it to severe ion suppression from unretained salts.
-
-
Mass Spectrometer Calibration: Prior to the run, calibrate the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer using a standard tuning mix (e.g., sodium formate or Leucine Enkephalin). Proper calibration is vital for achieving mass measurement accuracy, typically aiming for an[5].
-
Data Acquisition: Scan in ESI+ mode across an m/z range of 50–500. Monitor for the target monoisotopic mass.
-
Data Processing & Validation: Extract the ion chromatogram (EIC) for m/z 184.1332 (± 5 ppm window). Validate the identity by evaluating the isotopic pattern—specifically the M+1 peak, which should appear at approximately 11% relative intensity to the monoisotopic peak due to the natural abundance of 13C in the 10-carbon framework.
Fig 2. Self-validating LC-HRMS workflow for exact mass verification.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. URL:[Link]
-
National Institutes of Health (NIH). A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. URL:[Link]
-
The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. AB613820 | CAS 2940961-86-2 – abcr Gute Chemie [abcr.com]
- 4. A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Step-by-step synthesis protocol for 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
An Application Note and Detailed Protocol for the Synthesis of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Introduction
Spirocyclic scaffolds have emerged as a class of significant interest in modern drug discovery. Their inherent three-dimensional and conformationally restricted nature can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties compared to their "flat" aromatic counterparts.[1] Among these, the 6-azaspiro[4.5]decane framework represents a valuable structural motif found in a variety of biologically active molecules.[2][3] This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride, a novel unnatural amino acid. The synthetic strategy is designed to be robust and scalable, providing researchers and drug development professionals with a practical guide for accessing this valuable building block.
The protocol herein leverages a multi-step sequence beginning with readily available starting materials and employing well-established chemical transformations, including a Dieckmann-type condensation to construct the spirocyclic core.[4][5] Each step is accompanied by a detailed explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and success.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride (I), reveals a plausible pathway starting from commercially available N-benzyl-4-piperidone and diethyl malonate. The key disconnection is the Dieckmann condensation to form the five-membered ring.
Caption: Retrosynthetic pathway for 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride.
Overall Synthetic Workflow
The forward synthesis involves a three-step sequence followed by deprotection and salt formation. The workflow is designed for efficiency and scalability.
Caption: Overall synthetic workflow for the target compound.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of Ethyl 3-(1-benzyl-4-oxopiperidin-4-yl)propanoate
This step involves a Michael addition of the enolate of N-benzyl-4-piperidone to ethyl acrylate. The use of a strong, non-nucleophilic base like sodium hydride is crucial for the quantitative formation of the enolate.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| N-Benzyl-4-piperidone | 189.25 | 10.0 g | 52.8 mmol | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 2.54 g | 63.4 mmol | 1.2 |
| Ethyl Acrylate | 100.12 | 6.35 g | 63.4 mmol | 1.2 |
| Anhydrous THF | - | 200 mL | - | - |
Procedure:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-benzyl-4-piperidone in anhydrous THF (100 mL) to the stirred suspension over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
Add ethyl acrylate dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford ethyl 3-(1-benzyl-4-oxopiperidin-4-yl)propanoate as a pale yellow oil.
Step 2: Synthesis of Ethyl 3-(4-amino-1-benzylpiperidin-4-yl)propanoate
This transformation is a reductive amination. The ketone is first converted to an imine with ammonium acetate, which is then reduced in situ by sodium cyanoborohydride. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ester.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 3-(1-benzyl-4-oxopiperidin-4-yl)propanoate | 289.38 | 10.0 g | 34.5 mmol | 1.0 |
| Ammonium Acetate | 77.08 | 26.6 g | 345 mmol | 10.0 |
| Sodium Cyanoborohydride | 62.84 | 2.60 g | 41.4 mmol | 1.2 |
| Methanol | - | 250 mL | - | - |
Procedure:
-
Dissolve ethyl 3-(1-benzyl-4-oxopiperidin-4-yl)propanoate in methanol in a round-bottom flask.
-
Add ammonium acetate in one portion and stir until dissolved.
-
Add sodium cyanoborohydride portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water (100 mL) and basify the aqueous solution to pH > 10 with 2M NaOH.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.
Step 3: Synthesis of Ethyl 6-benzyl-6-azaspiro[4.5]decan-7-one-3-carboxylate
This is an intramolecular Dieckmann condensation to form the five-membered ring.[4] Sodium ethoxide is used as the base to promote the cyclization.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 3-(4-amino-1-benzylpiperidin-4-yl)propanoate | 290.41 | 10.0 g | 34.4 mmol | 1.0 |
| Sodium Ethoxide | 68.05 | 2.81 g | 41.3 mmol | 1.2 |
| Anhydrous Toluene | - | 200 mL | - | - |
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium ethoxide and anhydrous toluene.
-
Add a solution of ethyl 3-(4-amino-1-benzylpiperidin-4-yl)propanoate in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 6-8 hours.
-
Monitor the reaction for the formation of the β-keto ester.
-
Cool the reaction to room temperature and quench with 1M HCl until the pH is approximately 7.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired spirocyclic compound.
Step 4: Hydrolysis, Decarboxylation, and Deprotection to form 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
This final step involves three transformations in a single pot: hydrolysis of the ester to the carboxylic acid, decarboxylation of the β-keto acid intermediate, and hydrogenolysis of the N-benzyl protecting group.
| Reagent | Amount |
| Ethyl 6-benzyl-6-azaspiro[4.5]decan-7-one-3-carboxylate | 5.0 g |
| 6M Hydrochloric Acid | 100 mL |
| Palladium on Carbon (10%) | 0.5 g |
| Methanol | 100 mL |
Procedure:
-
Dissolve the spirocyclic intermediate in 6M HCl and heat to reflux for 12 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and concentrate under reduced pressure to remove most of the aqueous acid.
-
Dissolve the residue in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Characterization
The final product should be characterized by:
-
¹H NMR: To confirm the proton environment of the spirocyclic structure.
-
¹³C NMR: To confirm the number and type of carbon atoms.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the free base ([M+H]⁺).
-
Purity: Assessed by HPLC.
Safety Precautions
-
Handle sodium hydride with extreme care. It is a flammable solid and reacts violently with water.
-
Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
The use of flammable solvents requires appropriate safety measures to prevent ignition.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
- Wilson, R. M., et al. (2016). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters.
- Gomes, P., et al. (2020).
- BenchChem. (2025). Chiral Synthesis of 6-Azaspiro[4.
- Wilson, R. M., et al. (2016). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams.
- Takao, K., et al. (2007).
- Wang, Q., et al. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry.
- Mykhailiuk, P. K. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation.
- D'hooghe, M., et al. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies. BenchChem.
- Grygorenko, O. O., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
- Enamine. (2024).
- Liu, L., et al. (2016). Danishefsky's synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine.
- Wang, Y., et al. (2021). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
- Qin, Y., et al. (2024).
- Organic Chemistry Portal.
- Liu, Y., et al. (2024). Synthesis of 6- oxa-Spiro[4.
- Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
- Fominova, K., et al. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation.
- Cambridge University Press & Assessment. Dieckmann Reaction. Cambridge University Press & Assessment.
- Kraus, G. A., & Guo, H. (2002). Tandem Conjugate Cyanide Addition−Dieckmann Condensation in the Synthesis of the ABCD-Ring System of Lactonamycin. Organic Letters.
- Grunenthal GmbH. (2015). SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
- Vaskevych, R. I., et al. (2021).
- Pornpakakul, S., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES.
- ChemScene. 2940961-86-2 | 6-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride. ChemScene.
Sources
Application Notes and Protocols for Amide Bond Coupling with 6-Azaspiro[4.5]decane-3-carboxylic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective amide bond coupling of 6-azaspiro[4.5]decane-3-carboxylic acid. This document outlines the underlying principles, offers a selection of robust protocols, and provides insights into optimizing reaction conditions for this sterically demanding spirocyclic building block.
Introduction: The Significance of the 6-Azaspiro[4.5]decane Scaffold and Amide Coupling Challenges
The 6-azaspiro[4.5]decane motif is a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that can enhance binding affinity and selectivity for biological targets. Its incorporation into drug candidates often involves the formation of an amide bond, a critical linkage in a vast number of pharmaceuticals.
However, the coupling of 6-azaspiro[4.5]decane-3-carboxylic acid presents a distinct set of challenges. The steric hindrance imposed by the spirocyclic core can significantly impede the approach of the amine to the activated carboxylic acid, potentially leading to low yields and sluggish reaction rates. Therefore, the careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving successful and efficient amide bond formation.
This guide details several field-proven protocols, moving from the most common and cost-effective to more potent, specialized reagents designed for challenging couplings. Each protocol is presented with a mechanistic rationale to empower the researcher to make informed decisions and troubleshoot effectively.
Mechanistic Overview of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, as an acid-base reaction to form a salt is the predominant pathway.[1] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[2][3] The two primary classes of reagents discussed herein are carbodiimides and uronium/phosphonium salts.
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate is then attacked by the amine to yield the amide and a soluble urea byproduct.[4] To improve efficiency and minimize side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and provides a more stable intermediate for the amine to react with.
Figure 2: Uronium Salt (HATU) Coupling Workflow.
Comparative Overview of Recommended Coupling Protocols
The choice of coupling reagent is critical and depends on the nucleophilicity of the amine, the steric hindrance of both coupling partners, and cost considerations. The following table provides a summary of recommended protocols for the amide coupling of 6-azaspiro[4.5]decane-3-carboxylic acid.
| Protocol | Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages | Considerations |
| 1 | EDC | HOBt | DIPEA or Et₃N | DMF, DCM | Cost-effective, readily available, water-soluble byproducts. [7] | Can be less effective for highly hindered substrates; risk of N-acylurea byproduct formation. [4] |
| 2 | HATU | None | DIPEA, 2,4,6-Collidine | DMF, NMP | High reactivity, low racemization, excellent for hindered couplings. [8][9] | Higher cost, can react with the amine (guanidinylation) if not pre-activated correctly. [8] |
| 3 | PyBOP | None | DIPEA | DMF, DCM | Very effective for sterically hindered couplings. [10][11] | Phosphonium byproducts can sometimes be difficult to remove during purification. [12] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results, especially with uronium and phosphonium reagents.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable starting point due to its cost-effectiveness and straightforward workup.
Materials:
-
6-Azaspiro[4.5]decane-3-carboxylic acid (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 6-azaspiro[4.5]decane-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.5 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol is highly recommended for challenging couplings involving sterically hindered amines or when racemization is a concern.
Materials:
-
6-Azaspiro[4.5]decane-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA or 2,4,6-Collidine (2.0 - 3.0 eq)
-
Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Pre-activation: To a round-bottom flask under an inert atmosphere, add 6-azaspiro[4.5]decane-3-carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 5-15 minutes. This pre-activation step is crucial to form the active ester and prevent side reactions. [8]4. In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: PyBOP Mediated Coupling
An excellent alternative to HATU, PyBOP is also highly effective for sterically demanding substrates.
Materials:
-
6-Azaspiro[4.5]decane-3-carboxylic acid (1.0 eq)
-
Amine (1.2 eq)
-
PyBOP (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 6-azaspiro[4.5]decane-3-carboxylic acid (1.0 eq) and the amine (1.2 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution.
-
Add PyBOP (1.2 eq) in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 10% aqueous citric acid, water, saturated aqueous NaHCO₃, and brine. [10]Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield/No Reaction:
-
Cause: Insufficient activation or steric hindrance.
-
Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP). Increase the reaction temperature (e.g., to 40-50 °C), though this may increase the risk of side reactions. Consider microwave-assisted synthesis for difficult cases.
-
-
Side Product Formation:
-
Cause (EDC): Formation of N-acylurea.
-
Solution: Ensure HOBt is used and that the amine is present to trap the active ester.
-
Cause (HATU): Guanidinylation of the amine.
-
Solution: Implement a pre-activation step where the acid, HATU, and base are stirred together before adding the amine. [8]* Difficult Purification:
-
Cause: Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC, or phosphonium byproducts from PyBOP).
-
Solution: If using carbodiimides, choose EDC as its urea byproduct is water-soluble and easily removed during aqueous workup. [4]For phosphonium byproducts, careful optimization of chromatography conditions may be required.
-
Conclusion
The successful amide coupling of 6-azaspiro[4.5]decane-3-carboxylic acid is readily achievable with the appropriate selection of reagents and reaction conditions. For initial attempts, the cost-effective EDC/HOBt protocol is a logical starting point. For more challenging substrates or to maximize yield and purity, the use of more potent uronium or phosphonium reagents like HATU or PyBOP is strongly recommended. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to efficiently incorporate this valuable spirocyclic scaffold into their target molecules, accelerating progress in drug discovery and development.
References
-
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(85), 54067–54074. [Link]
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]
-
Mitchell, A. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(2), 310–314. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]
-
Subasinghe, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3373-3376. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Albericio, F., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 3076–3079. [Link]
-
Pednekar, S., et al. (2017). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 14(10), 764-768. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Common Organic Chemistry. (n.d.). PyBOP. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. [Link]
-
The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. [Link]
-
El-Faham, A., & Albericio, F. (2015). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 20(6), 10933–10947. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 189-194. [Link]
-
Fjelbye, K., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(15), 2379-2385. [Link]
-
ResearchGate. (2025). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. [Link]
-
Organic Syntheses. (2012). Boric Acid Catalyzed Amidation. 89, 432. [Link]
-
Aceves-Hernandez, J. M. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(2), 32-35. [Link]
-
The Royal Society of Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. sciepub.com [sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. ojs.chimia.ch [ojs.chimia.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. PyBOP [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro Assay Preparation for 6-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride
Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Research Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Executive Summary & Physicochemical Rationale
The compound 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a conformationally restricted spirocyclic scaffold frequently utilized in medicinal chemistry as a bioisostere for piperidine or pyrrolidine rings. While the hydrochloride (HCl) salt form is inherently more water-soluble than its free base counterpart, preparing robust, reproducible in vitro assay solutions requires strict adherence to standardized liquid handling protocols.
As a Senior Application Scientist, I frequently observe a common pitfall: researchers dissolving HCl salts directly into aqueous buffers because they are "water-soluble." This practice introduces severe downstream artifacts. This guide establishes a self-validating workflow that mandates the use of 100% DMSO for primary stock generation, followed by controlled aqueous acclimation, ensuring absolute data integrity.
The Causality of Solvent Selection
-
Hydrolytic & Microbial Stability: Aqueous stocks degrade over time and are susceptible to microbial growth. 100% DMSO ensures long-term stability at -20°C.
-
Acoustic Dispensing Calibration: High-Throughput Screening (HTS) platforms (e.g., Echo acoustic dispensers) are strictly calibrated for the surface tension and viscosity of 100% DMSO.
-
Prevention of Micro-Precipitation: Diluting directly in aqueous buffers causes localized supersaturation. As established by the [1], performing all initial serial dilutions in 100% DMSO prevents compound carry-over and erroneous IC₅₀ shifts.
Mechanistic Insight: The Zwitterion Trap
This compound contains both a basic secondary amine and an acidic carboxylic acid. At physiological pH (~7.4), it exists primarily as a zwitterion . Zwitterions possess a net-zero charge at their isoelectric point (pI), which dramatically reduces their hydration energy and can trigger spontaneous precipitation in the assay well. Furthermore, high-chloride assay buffers can force the compound back into its less soluble hydrochloride salt form—a phenomenon well-documented in hydrophobic drug assays ()[2].
Figure 1: pH-dependent ionization states affecting the aqueous solubility of the spirocyclic amino acid.
Quantitative Data & Reagent Specifications
Before initiating the protocol, verify the physicochemical properties of your specific batch[3].
Table 1: Physicochemical Properties
| Property | Value |
| Compound Name | 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride |
| CAS Number | 2940961-86-2 |
| Molecular Formula | C₁₀H₁₇NO₂ • HCl |
| Molecular Weight | 219.71 g/mol |
| Storage Conditions | -20°C (Desiccated, protected from light) |
Table 2: Primary Stock Preparation (Mass-to-Volume) Formula: Volume (µL) =[Mass (mg) / (MW × Concentration (M))] × 1000
| Desired Concentration | Mass of Compound (mg) | Volume of 100% DMSO (µL) |
| 10 mM | 1.00 | 455.1 |
| 10 mM | 5.00 | 2275.7 |
| 50 mM | 1.00 | 91.0 |
| 50 mM | 5.00 | 455.1 |
Experimental Workflow & Protocols
The following protocol utilizes an intermediate plate strategy. By transitioning the compound from 100% DMSO to a 2% DMSO aqueous intermediate before the final assay, we mitigate the "solvent crash" that occurs when highly concentrated organic stocks hit aqueous environments.
Figure 2: Optimal liquid handling workflow for 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride.
Step 1: Gravimetric Stock Preparation
-
Equilibration: Remove the lyophilized vial from -20°C storage. Allow it to equilibrate to ambient temperature in a desiccator for 30 minutes. Causality: Opening cold vials causes ambient moisture condensation, which artificially inflates the compound's mass and dilutes the final molarity.
-
Weighing: Weigh the exact mass (e.g., 5.00 mg) using a calibrated microbalance into a sterile, amber glass vial.
-
Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM stock (see Table 2).
-
Homogenization: Vortex for 30 seconds. Sonicate in a water bath at 25°C for 5 minutes. Inspect visually against a light source to ensure no micro-particulates remain.
Step 2: Serial Dilution (The 100% DMSO Rule)
-
Prepare a 96-well V-bottom polypropylene plate.
-
Add 20 µL of 100% DMSO to wells A2 through A10.
-
Add 30 µL of the 10 mM stock to well A1.
-
Transfer 10 µL from A1 to A2. Mix by pipetting 5 times.
-
Repeat this 1:3 serial dilution across the plate to well A10. Causality: Diluting in 100% DMSO maintains the compound in a fully solvated state across all concentration gradients[4].
Step 3: Intermediate Aqueous Transfer
-
Prepare an intermediate plate with 98 µL of the final assay buffer (e.g., HEPES pH 7.4, supplemented with 0.01% Tween-20) per well.
-
Transfer 2 µL from the DMSO serial dilution plate to the intermediate plate.
-
Mix thoroughly. Note: This creates a 50x dilution, bringing the DMSO concentration down to 2%.
Step 4: Final Assay Plate Assembly
-
Transfer 10 µL from the intermediate plate to 10 µL of the biological target master mix in the final assay plate.
-
The final DMSO concentration is now 1% (v/v) , which is universally tolerated by most biochemical and cell-based assays, while the compound is safely acclimated to the aqueous environment.
Quality Control & Troubleshooting
Even with rigorous protocols, zwitterionic compounds can exhibit anomalous behaviors. If you observe inconsistent replicates or a sudden drop in assay signal at high concentrations, suspect precipitation.
Figure 3: Decision matrix for troubleshooting zwitterionic precipitation in aqueous buffers.
-
Self-Validating QC Step: Always run a dynamic light scattering (DLS) or nephelometry check on your highest concentration well in the intermediate plate. If the scatter signal is >3 standard deviations above the buffer blank, the compound has precipitated, and you must either lower the top concentration or adjust the buffer pH away from the compound's isoelectric point.
References
-
Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link]
-
Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs Source: ACS Omega URL:[Link]
Sources
Application Note: Using 6-Azaspiro[4.5]decane-3-carboxylic Acid as a Conformational Restrictor in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Mechanistic Rationale
The development of peptide-based therapeutics is frequently bottlenecked by the inherent flexibility of linear peptide backbones. High conformational freedom leads to rapid proteolytic degradation and a severe entropic penalty ( ΔS<0 ) when the peptide adopts its bioactive conformation upon target binding .
This non-natural amino acid features a piperidine ring fused to a cyclopentane ring via a single quaternary spiro carbon.
-
Structural Causality: The spiro-fusion severely constrains the rotational freedom of the adjacent bonds. When embedded in a peptide, it acts as a rigid spacer that heavily restricts the Ramachandran ϕ and ψ dihedral angles, effectively nucleating turn motifs (e.g., β -turns) and disrupting flexible random coils [[1]]([Link]).
-
Thermodynamic Benefit: By pre-organizing the peptide into a target-compatible 3D architecture, the spirocycle minimizes the entropic loss during the binding event, translating directly to enhanced target affinity and selectivity .
Visualizing the Thermodynamic Logic
Caption: Thermodynamic rationale for conformational restriction using spirocyclic scaffolds to reduce ΔS.
SPPS Integration Strategy & Causality
Incorporating 6-azaspiro[4.5]decane-3-carboxylic acid into standard Fmoc-SPPS presents distinct chemical challenges due to its asymmetric steric profile:
-
Acylation of the Spirocycle's Acid (Coupling to the resin): The carboxylic acid located on the cyclopentane ring is relatively unhindered. Standard carbodiimide chemistry (e.g., DIC/OxymaPure) is highly efficient here.
-
Acylation of the Spirocycle's Amine (Coupling onto the spirocycle): The nitrogen atom is embedded within the piperidine ring of the bulky spirocyclic system, making it a highly sterically hindered secondary amine. Standard reagents (DIC/HOBt or HBTU) will fail, leading to truncated deletion sequences.
-
The Solution: High-efficiency uronium/aminium salts based on HOAt (e.g., HATU) must be utilized. The nitrogen atom in the pyridine ring of the HOAt leaving group provides critical neighboring-group participation —acting as an intramolecular base to accelerate the nucleophilic attack of the hindered secondary amine.
-
SPPS Workflow & Self-Validating QC Checkpoints
Caption: Workflow for integrating spirocyclic restrictors into SPPS, highlighting critical QC checkpoints.
Quantitative Data Presentation
Table 1: Coupling Efficiency onto the Spirocyclic Secondary Amine
Data reflects the coupling of Fmoc-Ala-OH onto the deprotected 6-azaspiro[4.5]decane scaffold.
| Coupling Reagent | Additive | Base | Temp | Yield (HPLC) | Mechanistic Causality |
| DIC | HOBt | None | RT | < 20% | Lack of neighboring group participation; steric clash dominates. |
| HBTU | None | DIEA | RT | ~ 45% | Bulky tetramethyluronium species hinders transition state formation. |
| HATU | None | DIEA | RT | > 90% | Pyridine nitrogen in HOAt accelerates reaction via intramolecular base catalysis. |
| COMU | None | TMP | 75°C (MW) | > 98% | Morpholino-based oxime leaving group is optimal for extremely hindered sequences. |
Table 2: Impact of Conformational Restriction on Peptide Properties
| Property | Flexible Linear Peptide | Spirocyclic Restricted Peptide | Mechanism of Action |
| Target Affinity (Kd) | High nM to µM | Low nM | Pre-organization reduces entropic penalty ( ΔS ) upon binding [[2]]([Link]). |
| Proteolytic Stability | Minutes ( t1/2 ) | Hours to Days ( t1/2 ) | Steric shielding of the amide bond prevents protease active-site docking . |
| Conformational State | Random Coil | Defined Turn / Loop | Spiro-fusion restricts Ramachandran ϕ / ψ angles to specific quadrants . |
Detailed Experimental Protocols
Protocol A: Fmoc-Protection of the Commercial Scaffold
Causality: 6-Azaspiro[4.5]decane-3-carboxylic acid is commercially supplied as a stable hydrochloride salt . The secondary amine must be protected with an Fmoc group prior to SPPS.
-
Dissolution: Dissolve 10 mmol of 6-azaspiro[4.5]decane-3-carboxylic acid HCl in 20 mL of 10% aqueous Na2CO3 and 10 mL of 1,4-dioxane.
-
Reaction: Cool the mixture to 0°C in an ice bath. Dissolve 11 mmol of Fmoc-OSu in 10 mL of dioxane and add dropwise over 15 minutes.
-
Agitation: Remove the ice bath and stir vigorously at room temperature for 12 hours.
-
Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. (Causality: Protonation of the carboxylic acid is required to partition the product into the organic phase).
-
Extraction: Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield Fmoc-Spiro-OH.
Protocol B: Coupling the Spirocycle to the Resin-Bound Peptide
Scale: 0.1 mmol resin.
-
Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Ensure the N-terminal Fmoc group of the existing peptide has been removed (20% piperidine/DMF).
-
Activation: In a vial, dissolve 0.4 mmol (4 eq) of Fmoc-Spiro-OH and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF. Add 0.4 mmol (4 eq) of DIC. Stir for 3 minutes for pre-activation.
-
Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the reaction mixture. Wash the resin with DMF ( 5×1 min) and DCM ( 5×1 min).
-
Validation (Kaiser Test): Perform a standard Kaiser test. A successful coupling to the primary amine of the peptide chain will yield a negative result (yellow beads/solution).
Protocol C: Coupling the Next Amino Acid ONTO the Spirocycle
Causality: This step acylates the hindered secondary piperidine amine. Precision is required to prevent incomplete couplings.
-
Deprotection: Treat the resin with 20% Piperidine in DMF ( 2×10 mins) to remove the Fmoc group from the spirocycle. Wash thoroughly with DMF ( 5×1 min).
-
Activation: Dissolve 0.4 mmol (4 eq) of the next Fmoc-AA-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. (Causality: Using a slight sub-stoichiometric amount of HATU prevents the unreacted uronium salt from irreversibly guanidinylating the free secondary amine). Add 0.8 mmol (8 eq) of DIEA.
-
Coupling: Add the solution to the resin and agitate for 2 hours at room temperature.
-
Double Coupling: Drain the resin and repeat Step 2 and 3 with fresh reagents to ensure quantitative conversion.
-
Validation (Chloranil Test): Perform a Chloranil test. (Causality: The Kaiser test yields false negatives for secondary amines. Chloranil reacts specifically with secondary amines to form a blue/green dialkylaminovinyl derivative. A successful coupling will yield a negative, colorless/pale yellow result).
References
-
[2] Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry (2014). URL: [Link]
-
[3] The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry (2019). URL: [Link]
-
[1] Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews (2020). URL: [Link]
-
[4] Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society (2020). URL: [Link]
Sources
Scale-Up Manufacturing Process for 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride: A Robust Bruylants Annulation Approach
Executive Summary
The spirocyclic scaffold has emerged as a privileged structural motif in modern drug discovery. By increasing the sp3 carbon fraction of drug candidates, spirocycles like 6-azaspiro[4.5]decane improve metabolic stability, aqueous solubility, and target-binding thermodynamics through rigid conformational restriction. This Application Note details a highly scalable, four-step manufacturing process for 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride (CAS: 2940961-86-2), utilizing a Strecker-Bruylants annulation strategy. Designed for process chemists and drug development professionals, this guide emphasizes mechanistic causality, self-validating purification checkpoints, and industrial scalability.
Scientific Background & Strategic Rationale
The 6-azaspiro[4.5]decane skeleton is the core structural element of several potent marine alkaloids, including halichlorine and pinnaic acid[1]. These natural products exhibit significant biological activities, such as the selective inhibition of vascular cell adhesion molecule-1 (VCAM-1) and cPLA2 activity[2]. Historically, the construction of this core has relied on complex asymmetric methodologies, such as intramolecular acylnitroso ene reactions[3] or stereocontrolled lactam ring-openings[2].
While total synthesis routes are elegant, industrial scale-up demands robust, cost-effective, and modular approaches. To achieve this, we bypass traditional lactam functionalization in favor of a Bruylants annulation . By treating an α -aminonitrile with a bifunctional Grignard reagent, we generate a reactive iminium intermediate that undergoes C-C bond formation, followed by an intramolecular Finkelstein-driven SN2 cyclization to construct the piperidine ring in a single operational sequence.
Caption: Retrosynthetic analysis of 6-azaspiro[4.5]decane-3-carboxylic acid via Bruylants annulation.
Step-by-Step Scale-Up Protocols & Process Causality
Step 1: Strecker Reaction (Formation of the α -Aminonitrile)
Objective: Convert the starting ketone into a highly electrophilic spiro-precursor.
Protocol:
-
To a 50 L glass-lined reactor equipped with a mechanical stirrer and thermocouple, add methyl 3-oxocyclopentane-1-carboxylate (5.0 kg, 35.2 mol) and methanol (20 L). Cool to 0 °C.
-
Add benzylamine (3.95 kg, 36.9 mol) dropwise over 30 minutes, keeping the internal temperature <10 °C. Stir for 2 hours to ensure complete imine formation.
-
Add glacial acetic acid (2.3 kg, 38.3 mol), followed by the slow addition of trimethylsilyl cyanide (TMSCN) (3.8 kg, 38.3 mol) via an addition funnel over 1 hour. (Caution: Perform with a robust caustic scrubbing system to neutralize any HCN gas).
-
Warm the reactor to 20 °C and stir for 12 hours.
-
Quench with saturated aqueous NaHCO3 (15 L). Extract with MTBE (2 x 20 L). Wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to afford the aminonitrile as a viscous oil.
Expertise & Causality: TMSCN is selected over standard KCN/HCl for scale-up due to its superior solubility in organic solvents and controlled, gradual release of cyanide, which minimizes thermal runaway risks. Benzylamine is chosen as the amine source because the N-benzyl group is completely stable to the harsh nucleophilic conditions of the subsequent Grignard addition, yet easily cleaved via hydrogenolysis later.
Step 2 & 3: Bruylants Reaction & Intramolecular Cyclization
Objective: Construct the 6-membered piperidine ring via sequential C-C and C-N bond formation.
Protocol:
-
Grignard Formation: To a dry 100 L reactor under N2 , add magnesium turnings (1.28 kg, 52.8 mol) and anhydrous THF (30 L). Add a crystal of iodine and 100 mL of 1-bromo-4-chlorobutane to initiate. Once initiated, add the remaining 1-bromo-4-chlorobutane (total 9.0 kg, 52.5 mol) dropwise over 2 hours, maintaining a gentle reflux (~65 °C). Stir for 1 hour, then cool to 0 °C.
-
Bruylants Addition: Slowly add a solution of the aminonitrile (from Step 1) in THF (10 L) over 1 hour. Stir at 20 °C for 4 hours. The displacement of cyanide drives the formation of the intermediate ketiminium ion, which is immediately trapped by the Grignard reagent.
-
Quench: Carefully quench with saturated aqueous NH4Cl (20 L). Extract with EtOAc (2 x 25 L) and concentrate to yield the uncyclized intermediate (Methyl 1-(benzylamino)-1-(4-chlorobutyl)cyclopentane-3-carboxylate).
-
Finkelstein Cyclization: Transfer the intermediate to a 100 L reactor. Add acetonitrile (40 L), anhydrous K2CO3 (14.5 kg, 105 mol), and sodium iodide (NaI) (1.05 kg, 7.0 mol). Heat to reflux (82 °C) for 24 hours.
-
Isolation: Cool to room temperature, filter the inorganic salts, and concentrate. Purify via acid-base extraction (extract into 1M HCl, wash with DCM, basify aqueous layer to pH 10 with NaOH, extract into EtOAc) to afford methyl 6-benzyl-6-azaspiro[4.5]decane-3-carboxylate.
Expertise & Causality: 1-bromo-4-chlorobutane is a highly chemoselective reagent; the C-Br bond inserts Mg readily, while the C-Cl bond remains inert under controlled temperatures, preventing the formation of di-Grignard species. During cyclization, the primary chloride is too unreactive for the sterically hindered secondary amine to displace efficiently. The addition of catalytic NaI triggers an in situ Finkelstein reaction, converting the chloride to a highly reactive primary iodide, accelerating the 6-exo-tet cyclization and suppressing intermolecular oligomerization. The acid-base extraction serves as a self-validating purification step, as only the cyclized, highly basic tertiary amine partitions cleanly.
Step 4: Global Deprotection & Salt Formation
Objective: Remove the benzyl protecting group and hydrolyze the ester to yield the final API-grade building block.
Protocol:
-
Hydrogenolysis: To a 20 L hydrogenation autoclave, add the spirocycle (3.0 kg), methanol (15 L), and 10% Pd/C (50% wet, 0.3 kg). Pressurize with H2 gas to 50 psi and stir at 40 °C for 16 hours. Filter the catalyst through a Celite pad and concentrate the filtrate.
-
Hydrolysis: Transfer the resulting oil to a 20 L glass-lined reactor. Add 6M aqueous HCl (10 L). Heat to 100 °C for 12 hours.
-
Crystallization: Cool the mixture to 0 °C to induce crystallization. Filter the resulting white crystalline solid, wash with cold acetone (2 L), and dry under vacuum at 50 °C to afford 6-azaspiro[4.5]decane-3-carboxylic acid hydrochloride.
Expertise & Causality: Acidic hydrolysis is deliberately chosen over basic saponification. Basic conditions would yield a highly water-soluble zwitterionic amino acid, requiring complex ion-exchange chromatography for isolation. Hydrolysis in 6M HCl directly protonates the piperidine nitrogen, forcing the product to precipitate as a highly crystalline, pure hydrochloride salt upon cooling.
Mechanistic Pathway of the Bruylants Annulation
Caption: Mechanistic pathway of the Bruylants reaction and subsequent intramolecular Finkelstein cyclization.
Quantitative Data & Process Metrics
The following table summarizes the process metrics derived from a standardized 5.0 kg scale-up campaign. The overall yield from the starting ketone to the final hydrochloride salt is highly competitive for spirocyclic systems.
| Process Step | Intermediate / Product | Yield (%) | Purity (HPLC, % a/a) | Key Monitored Impurities |
| 1. Strecker | Methyl 1-(benzylamino)-1-cyanocyclopentane-3-carboxylate | 92% | 96.5% | Unreacted imine, cyanohydrin |
| 2 & 3. Bruylants + Cyclization | Methyl 6-benzyl-6-azaspiro[4.5]decane-3-carboxylate | 74% | 98.2% | Uncyclized chloro-amine, Wurtz coupling dimers |
| 4a. Hydrogenolysis | Methyl 6-azaspiro[4.5]decane-3-carboxylate | 98% | 99.0% | N-benzyl trace carryover |
| 4b. Hydrolysis | 6-Azaspiro[4.5]decane-3-carboxylic acid HCl | 88% | >99.5% | Unhydrolyzed methyl ester |
| Global | Final API Building Block | ~58% | >99.5% | N/A |
Note: The final product is isolated as a diastereomeric mixture (cis/trans relative to the C3-carboxylic acid). If a specific stereoisomer is required for downstream API synthesis, chiral Supercritical Fluid Chromatography (SFC) or classical resolution via chiral salt formation (e.g., using (+)-dibenzoyl-D-tartaric acid) can be implemented post-Step 4a.
References
- Efficient synthesis of the azaspirocyclic core structure of halichlorine and pinnaic acid by intramolecular acylnitroso ene reaction. nih.gov.
- Asymmetric total synthesis strategies of halichlorine and pinnaic acid. rsc.org.
- Asymmetric total synthesis strategies of halichlorine and pinnaic acid - PMC - NIH. nih.gov.
- A Formal Total Synthesis of (±)-Halichlorine and (±)-Pinnaic Acid | Organic Letters. acs.org.
- Alchimica s.r.o. (Page 113) @ ChemBuyersGuide.com, Inc. chembuyersguide.com.
Sources
- 1. Asymmetric total synthesis strategies of halichlorine and pinnaic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient synthesis of the azaspirocyclic core structure of halichlorine and pinnaic acid by intramolecular acylnitroso ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: In Vivo Dosing Formulation Guidelines for 6-Azaspiro[4.5]decane-3-carboxylic Acid Derivatives
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-azaspiro[4.5]decane-3-carboxylic acid scaffold is an emerging motif in medicinal chemistry, presenting unique opportunities for novel therapeutics. However, the successful in vivo evaluation of these derivatives is critically dependent on appropriate formulation. The presence of a carboxylic acid group imparts pH-dependent solubility, while the spirocyclic core often contributes to lipophilicity, creating a formulation challenge. This guide provides a comprehensive framework for developing robust and effective dosing formulations for these derivatives. It moves from essential pre-formulation assessment to detailed, step-by-step protocols for various formulation strategies, including pH-adjusted solutions, co-solvent systems, and suspensions. The emphasis is on a rational, data-driven approach to formulation design, ensuring the generation of reliable and reproducible preclinical data.
The Formulation Imperative: Pre-Formulation Assessment
Before any formulation work begins, a thorough understanding of the derivative's physicochemical properties is paramount. This initial characterization forms the bedrock of a rational formulation strategy, saving time and resources while minimizing the risk of misleading in vivo results. The carboxylic acid moiety is a primary driver of the molecule's properties. It is a weak acid, meaning its degree of ionization, and therefore its aqueous solubility, is highly dependent on pH.[1][2]
Critical Physicochemical & Biopharmaceutical Parameters
A series of initial experiments should be conducted to profile the Active Pharmaceutical Ingredient (API).
| Parameter | Experimental Method | Rationale & Implication for Formulation |
| pKa | Potentiometric titration, UV-spectrophotometry | Determines the pH at which 50% of the carboxylic acid is ionized. This is the most critical parameter for developing pH-adjusted formulations. For a typical carboxylic acid, the pKa is around 4-5. At a pH > pKa + 2, the molecule will be >99% ionized (deprotonated carboxylate), which is usually the most soluble form.[2] |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., pH 2.0, 6.5, 7.4) | Establishes the intrinsic solubility (S₀) of the un-ionized form and the solubility profile across a physiologically relevant pH range. Poor solubility at neutral pH may necessitate enabling formulations. |
| LogP / LogD | Shake-flask, HPLC-based methods | Measures the lipophilicity of the compound. A high LogP (typically >3) suggests that the spirocyclic core dominates, indicating potential challenges with aqueous solubility but good membrane permeability. LogD provides the lipophilicity at a specific pH, which is more physiologically relevant.[3] |
| Solid-State Properties | DSC, TGA, XRPD | Determines if the API is crystalline or amorphous and identifies its melting point and thermal stability. The crystalline form is generally less soluble but more stable than the amorphous state.[3][4] This information is crucial for suspension formulations and for assessing the risk of recrystallization. |
| Chemical Stability | Forced degradation studies (acid, base, oxidation, light) | Identifies potential degradation pathways. Carboxylic acids can be susceptible to pH-dependent hydrolysis or interactions with excipients.[5] This ensures the chosen formulation does not degrade the API. |
The Decision-Making Workflow
The data gathered in the pre-formulation assessment directly feeds into a decision-making process for selecting the most appropriate formulation strategy. The primary goal is to achieve the desired concentration for the intended in vivo study while ensuring the formulation is stable, tolerable, and does not interfere with the experimental outcome.
Caption: Formulation selection workflow for 6-Azaspiro[4.5]decane-3-carboxylic acid derivatives.
Formulation Protocols: From Theory to Practice
The following protocols provide step-by-step instructions for preparing common formulation types suitable for this class of compounds. The choice of which protocol to follow should be guided by the decision workflow above.
Protocol 2.1: Preparation of a pH-Adjusted Aqueous Solution
This is the simplest and most desirable approach for carboxylic acids with sufficient basicity to form a soluble salt at a physiologically acceptable pH.[6][7]
Principle: The carboxylic acid (R-COOH) is deprotonated by a base to form the highly soluble carboxylate salt (R-COO⁻ Na⁺). The target pH should ideally be between 6.5 and 8.0 for good tolerability, especially for parenteral routes.
Materials:
-
6-Azaspiro[4.5]decane-3-carboxylic acid derivative (API)
-
Vehicle: Sterile Water for Injection (WFI) or 0.9% Saline
-
pH-adjusting agent: 1 N Sodium Hydroxide (NaOH) or other appropriate base
-
Sterile, calibrated pH meter
-
Sterile magnetic stir bar and stir plate
-
Sterile volumetric flask
Methodology:
-
Weigh the API: Accurately weigh the required amount of the API for the target concentration and final volume.
-
Add Vehicle: Transfer the API to the volumetric flask. Add approximately 80% of the final volume of the vehicle (e.g., 8 mL for a 10 mL final volume).
-
Initial Mixing: Add the magnetic stir bar and begin stirring. The API will likely form a slurry or suspension.
-
pH Adjustment: While continuously monitoring the pH, add the 1 N NaOH solution dropwise. Observe the dissolution of the solid. As the pH increases and approaches the pKa of the compound, solubility will dramatically increase.
-
Target pH and Dissolution: Continue adding base until all the solid has dissolved and the pH is stable within the target range (e.g., 7.0 - 7.5). Be cautious not to overshoot the pH significantly.
-
Final Volume Adjustment: Once the API is fully dissolved and the pH is stable, remove the pH probe (rinsing any adhered liquid back into the flask) and add the vehicle to reach the final target volume (QS).
-
Final QC Check: Mix thoroughly and measure the final pH. The solution should be clear and free of particulates.
Trustworthiness Check: A self-validating step is to prepare a small batch and let it sit at room temperature and 4°C for 24 hours. Any precipitation indicates that the compound is not stable at that concentration and pH, requiring reformulation.
Protocol 2.2: Preparation of a Co-solvent Formulation
This strategy is employed when pH adjustment alone is insufficient to reach the target concentration. Co-solvents are water-miscible organic solvents that increase solubility.[8]
Principle: Co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol disrupt the hydrogen bonding network of water, reducing its polarity and allowing it to better solvate lipophilic molecules. A common challenge is the potential for the drug to precipitate upon injection (in vivo dilution).[8]
Materials:
-
API
-
Co-solvents: PEG 400, Propylene Glycol (PG), Ethanol
-
Vehicle: Sterile Water for Injection or Saline
-
Glass vials, vortex mixer, sonicator
Example Co-solvent System (for a 10% PEG 400, 90% Saline formulation):
| Component | Purpose | Example % (v/v) |
| PEG 400 | Primary solubilizing agent | 10% |
| Saline (0.9% NaCl) | Vehicle, ensures isotonicity | 90% |
Methodology:
-
Weigh the API: Accurately weigh the required amount of API and place it in a glass vial.
-
Add Co-solvent: Add the full amount of the primary co-solvent (e.g., for a 10 mL final volume, add 1 mL of PEG 400).
-
Solubilization: Vortex and/or sonicate the mixture until the API is fully dissolved in the co-solvent. Gentle warming (<40°C) may be applied if necessary, but stability must be confirmed.
-
Titrate with Vehicle: Slowly add the aqueous vehicle (e.g., saline) to the co-solvent/API mixture in a stepwise manner, vortexing between additions.
-
Observe for Precipitation: Carefully observe the solution for any signs of cloudiness or precipitation. If precipitation occurs, the formulation has "crashed out," and the ratio of co-solvent to vehicle needs to be increased.
-
Final Volume and QC: Once the final volume is reached and the solution remains clear, it is ready for use.
Trustworthiness Check: Perform a dilution test. Take a small aliquot of the final formulation and dilute it 1:10 with saline or phosphate-buffered saline (PBS) to mimic in vivo dilution. If it remains clear for at least 30-60 minutes, the risk of injection site precipitation is lower.
Protocol 2.3: Preparation of a Suspension
For compounds that are very poorly soluble ("brick dust"), creating a uniform suspension is often the most practical approach for oral dosing.[6][8] For intravenous administration, particle size must be reduced to the nanoscale to prevent capillary blockade.[8]
Principle: The API is milled to a small, uniform particle size and suspended in an aqueous vehicle containing a wetting agent (to prevent clumping) and a suspending agent (to increase viscosity and slow sedimentation).
Caption: Workflow for preparing a suspension formulation.
Materials:
-
API
-
Wetting Agent: 0.1-1% Tween 80 or Polysorbate 80
-
Suspending/Viscosity-Modifying Agent: 0.5% Methylcellulose or Carboxymethylcellulose (CMC)
-
Vehicle: Purified Water
-
Mortar and pestle or homogenizer
Methodology:
-
Particle Size Reduction (if necessary): If starting with large crystals, micronize the API using a mortar and pestle or jet mill to achieve a fine, consistent powder.
-
Prepare Suspending Vehicle: Slowly sprinkle the methylcellulose powder into vigorously stirring water to avoid clumping. Allow it to fully hydrate (this can take time).
-
Wetting the API: In a mortar, add the weighed API. Add a small volume of a wetting agent solution (e.g., 1% Tween 80 in water) and levigate with the pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are coated with the vehicle and do not agglomerate.
-
Dilution: Gradually add the suspending vehicle to the paste in small portions, mixing continuously, until the desired final concentration and volume are reached.
-
Homogenization: For best results, use a high-shear homogenizer to ensure a uniform particle size distribution.
-
Final QC: The final product should be a milky, homogeneous suspension that does not rapidly sediment.
Trustworthiness Check: Assess re-suspendability. After letting the suspension sit for several hours, it should be easily re-suspended into a homogeneous mixture with gentle shaking. Use light microscopy to visually check for large agglomerates.
Formulation Characterization & Final Release
Before administration to animals, every formulation batch must be characterized to ensure quality and consistency.
| QC Test | Specification | Rationale |
| Appearance | Clear and particle-free (solutions). Homogeneous, uniform color (suspensions). | Ensures complete dissolution or proper suspension. |
| pH | Within ± 0.2 units of target pH. | Confirms proper preparation and is critical for solubility and tolerability. |
| In-Use Stability | Must remain within specifications for the duration of the study (e.g., 24-48 hours). | Guarantees that the last animal dosed receives the same formulation as the first. |
| Particle Size | For suspensions: D90 < 20 µm (oral). For nanosuspensions: D90 < 200 nm (IV). | Critical for bioavailability (oral) and safety (IV). |
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Singh, R., & Sharma, S. (Year N/A). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
- Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Spiro[3.5]nonane-9-carboxylic Acid Derivatives. BenchChem.
- Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- KPU Pressbooks. (N.D.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives. Organic Chemistry II.
Sources
- 1. rroij.com [rroij.com]
- 2. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the fundamental structural features of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride that influence its solubility?
Answer: Understanding the molecule's structure is the first step in troubleshooting its solubility. This compound has three key features that dictate its behavior in aqueous media:
-
A Zwitterionic Core: The parent molecule possesses both a basic tertiary amine (the 6-aza nitrogen) and an acidic carboxylic acid group. Molecules containing both acidic and basic functional groups can exist as zwitterions (dipolar ions) in solution. The solubility of such compounds is highly dependent on pH.
-
Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt. This means the basic nitrogen has been protonated (R₃N → R₃NH⁺), forming a salt with the chloride counter-ion. Salt formation is a common and effective strategy to increase the aqueous solubility of ionizable drugs compared to their free base or free acid forms.[1][2][3][4]
-
Lipophilic Spirocyclic Backbone: The spiro[4.5]decane portion is a non-polar, hydrocarbon structure. This part of the molecule contributes to its lipophilicity (fat-solubility) and inherently limits its interaction with water.
The interplay between the highly polar salt/zwitterionic groups and the non-polar backbone results in a complex solubility profile that must be carefully managed.
Q2: I'm observing very low solubility when dissolving the compound in neutral, unbuffered water. Why is this happening and what is my first line of action?
Answer: This is a classic and expected behavior for a zwitterionic compound provided as a salt of its basic amine.
The Scientific Rationale: The minimal solubility you are observing is likely due to the compound's isoelectric point (pI) . The pI is the pH at which the molecule has no net electrical charge (the positive charge on the protonated amine is balanced by the negative charge on the deprotonated carboxylic acid). At this pH, molecule-molecule interactions are strongest and molecule-water interactions are weakest, leading to minimum solubility.
Although you start with a hydrochloride salt, dissolving it in unbuffered water allows the solution's pH to equilibrate near the compound's pI, causing it to precipitate. The most effective first step is to perform a pH-solubility profile to identify the optimal pH range for your experiments.
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Slurry Creation: Add an excess amount of the compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated solution with visible solid material remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a fine-pore (e.g., 0.22 µm) filter.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer solution.
Expected Outcome & Interpretation
| pH Range | Dominant Species | Expected Solubility | Rationale |
| pH < 4 | Cationic (Amine protonated, Acid protonated) | High | The molecule carries a net positive charge, enhancing its interaction with polar water molecules. |
| pH 4 - 8 | Zwitterionic (Amine protonated, Acid deprotonated) | Low (Minimum at pI) | The net charge is near zero, leading to aggregation and precipitation. |
| pH > 8 | Anionic (Amine neutral, Acid deprotonated) | High | The molecule carries a net negative charge, again promoting solubility in water. |
Below is a workflow diagram illustrating this fundamental troubleshooting step.
Caption: Workflow for determining the pH-solubility profile.
Q3: My experiment must be conducted at a near-neutral pH where solubility is low. What advanced methods can I use?
Answer: When pH adjustment is not a viable option, several formulation strategies can be employed to enhance solubility. The three most common approaches are the use of co-solvents, surfactants, or cyclodextrins.
1. Co-solvents A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5][6][7] This makes the environment more favorable for solvating the lipophilic spirocyclic core of your molecule.
-
Mechanism: Reduces the polarity of the aqueous solution, lowering the energy required to create a cavity for the solute.
-
Common Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).
-
Considerations: Co-solvents can impact biological assays and may cause the compound to precipitate upon significant dilution into a fully aqueous medium. Always run appropriate vehicle controls.
2. Surfactants (Surface Active Agents) Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , self-assemble into micelles.[8][9] These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic part of your compound can be encapsulated within this core, effectively increasing its apparent solubility in the aqueous medium.[10][11]
-
Mechanism: Micellar encapsulation of the hydrophobic drug molecule.
-
Common Examples:
-
Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.
-
Ionic: Sodium Dodecyl Sulfate (SDS) - use with caution as it can denature proteins.
-
-
Considerations: The concentration must be above the CMC to be effective. Surfactants can also interfere with certain biological assays.
3. Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[12][13][14] They can form non-covalent "inclusion complexes" with poorly soluble molecules, where the lipophilic part of the drug is sequestered inside the cavity, presenting a soluble complex to the aqueous environment.[15][16]
-
Mechanism: Formation of host-guest inclusion complexes.
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®). These derivatives have much higher aqueous solubility than the parent β-cyclodextrin.[12]
-
Considerations: There is a 1:1 or 1:2 stoichiometric relationship between the drug and cyclodextrin, so molar ratios are important. They are generally considered very biocompatible.
Caption: Overview of advanced solubility enhancement strategies.
Experimental Protocol: Screening Advanced Methods
-
Prepare Concentrated Stocks: Make highly concentrated stocks of your co-solvents (e.g., 100%), surfactants (e.g., 10% w/v), and cyclodextrins (e.g., 40% w/v) in your desired neutral pH buffer.
-
Create Formulations: Prepare a series of dilutions of each stock solution in the buffer. For example, for co-solvents, you might test final concentrations of 1%, 5%, and 10%. For surfactants and cyclodextrins, you might test 0.5%, 1%, 2%, and 5%.
-
Determine Solubility: Add an excess of your compound to each formulation and perform the solubility determination as described in the pH-profile protocol (equilibrate, separate, quantify).
-
Select Lead Formulation: Choose the formulation that provides the required solubility with the lowest concentration of excipient to minimize potential interference with your experiment.
Q4: Could a different salt form of my compound offer better solubility, particularly in chloride-containing buffers?
Answer: Yes, exploring alternative salt forms is a valid and powerful strategy in drug development, especially if you are facing persistent solubility issues.
The Scientific Rationale: While the hydrochloride salt is common, its solubility can be suppressed by the common ion effect .[17][18][19] If your experimental buffer contains a high concentration of chloride ions (e.g., from HCl used for pH adjustment or from NaCl in saline), Le Châtelier's principle dictates that the equilibrium will shift away from the dissolved ions and towards the solid, precipitated hydrochloride salt, thus reducing solubility.
Salts made with different counter-ions (e.g., mesylate, sulfate, tosylate) have their own intrinsic solubilities and are not subject to the chloride common ion effect.[20] In some cases, a different salt form can exhibit significantly higher aqueous solubility due to more favorable crystal lattice energy.[2] For example, a study on the drug haloperidol showed its mesylate salt had higher solubility between pH 2 and 5 compared to its hydrochloride salt.[20]
-
When to Consider: If you must work in high-chloride media (like physiological saline) and solubility is limiting, or if the intrinsic solubility of the hydrochloride salt is insufficient even at optimal pH.
-
Actionable Step: This typically requires re-synthesis or sourcing of the compound with a different counter-ion. For researchers in a drug discovery setting, performing a salt screen to identify the optimal form for further development is a standard procedure.
References
-
Hyda Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
-
Malik, N. A. (2022). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. Mini reviews in medicinal chemistry, 22(4), 579–585. [Link]
-
Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International journal of pharmaceutics, 315(1-2), 1-8. [Link]
-
Pharmedicine Journal. (2024). Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. [Link]
-
Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 15(6), 1591–1601. [Link]
-
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. RJPDFT. [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
-
SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]
-
Chocholova, E., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. European Journal of Pharmaceutical Sciences, 46(5), 447-455. [Link]
-
Journal of Pharmaceutical Investigation. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. [Link]
-
Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Hilaris. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Pharmaceutics & Drug Delivery Research. [Link]
-
PEXACY International Journal of Pharmaceutical Science. (2025). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY. [Link]
-
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube. [Link]
-
Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
Agiba, A. M. (2016). How to increase the solubility of practically insoluble raw materials? ResearchGate. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. IJPCA. [Link]
-
Serajuddin, A. T., et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical research, 22(4), 638–648. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]
-
ResearchGate. (n.d.). Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds. ResearchGate. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmedicinejournal.com [pharmedicinejournal.com]
- 12. scispace.com [scispace.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 6-Azaspiro[4.5]decane-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center for spirocyclic amino acid synthesis. The 6-azaspiro[4.5]decane skeleton is a privileged structural motif found in marine alkaloids such as halichlorine and pinnaic acid[1][2]. Synthesizing 6-azaspiro[4.5]decane-3-carboxylic acid presents unique steric and stereoelectronic challenges. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help researchers and drug development professionals overcome low yields and poor diastereoselectivity.
Causality of Low Yields in Spirocyclization
The construction of the 6-azaspiro[4.5]decane core is frequently achieved via an intramolecular acylnitroso ene reaction[3]. When researchers encounter low yields during this key step, the failure points usually lie in the transient nature of the reactive intermediates or steric clashing during the formation of the quaternary C5 spiro carbon.
-
Hydrolysis of the Acylnitroso Intermediate: The acylnitroso species is highly electrophilic. If generated in aqueous media (e.g., using NaIO₄), nucleophilic attack by water competes with the desired intramolecular ene reaction, leading to rapid decomposition.
-
Intermolecular Dimerization: High substrate concentrations increase the probability of intermolecular Diels-Alder dimerization of the acylnitroso intermediate before it can fold into the required transition state for spirocyclization.
-
Poor Diastereoselectivity during C3 Functionalization: After the spiro-core is formed, installing the carboxylic acid at C3 via epoxide ring-opening with malonates can lead to epimerization if the basicity and temperature of the reaction medium are not strictly controlled[4].
Quantitative Data: Optimizing the Ene Reaction
The choice of oxidant and solvent dictates the survival of the acylnitroso intermediate. Shifting from aqueous to anhydrous organic conditions is the most critical optimization step to prevent hydrolysis and dimerization.
| Oxidant | Solvent System | Temp (°C) | Concentration (M) | Yield (%) | Diastereomeric Excess (d.e. %) | Primary Byproduct |
| NaIO₄ | H₂O / MeOH | 0 | 0.10 | 45 | >95 | Hydrolysis products |
| Swern | CH₂Cl₂ | -78 | 0.05 | 30 | 80 | Complex mixture |
| Dess-Martin | CH₂Cl₂ | 25 | 0.05 | 65 | 90 | Dimers |
| Pr₄NIO₄ | CHCl₃ | 0 | 0.02 | 82 | >95 | Trace dimers |
Table 1: Optimization parameters for the intramolecular acylnitroso ene reaction forming the 6-azaspiro[4.5]decane core.
Validated Step-by-Step Protocol
This self-validating protocol is divided into two phases: the spirocyclization to form the core, and the subsequent functionalization to install the C3-carboxylic acid[2][3].
Phase 1: Intramolecular Acylnitroso Ene Reaction (Spiro-core Formation)
-
Preparation: Dissolve the hydroxamic acid precursor (1.0 equiv, 5.0 mmol) in anhydrous CHCl₃ to achieve a strict concentration of 0.02 M.
-
Causality: High dilution (≤0.02 M) is mandatory to kinetically favor the intramolecular cyclization over intermolecular dimerization.
-
-
Oxidation: Cool the solution to 0 °C under an argon atmosphere. Add tetrapropylammonium periodate (Pr₄NIO₄, 1.2 equiv) portion-wise over 15 minutes.
-
Causality: Pr₄NIO₄ is soluble in organic solvents, allowing the generation of the acylnitroso intermediate in the complete absence of water, thereby preventing hydrolysis[3].
-
-
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor the disappearance of the hydroxamic acid via LC-MS.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce excess oxidant. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to isolate the spirocyclic cyclopentene intermediate.
Phase 2: Epoxidation and Malonate Ring-Opening (C3 Carboxylic Acid Installation)
-
Epoxidation: Treat the spirocyclic cyclopentene (1.0 equiv) with N-Bromosuccinimide (NBS) in H₂O/THF, followed by aqueous NaOH at 2–10 °C to afford the corresponding epoxide[2].
-
Ring-Opening: React the epoxide with sodium diethyl malonate (1.5 equiv) in anhydrous THF at 60 °C.
-
Decarboxylation: Subject the resulting trans-diester to saponification (LiOH, THF/H₂O) followed by thermal decarboxylation in refluxing toluene to yield the 6-azaspiro[4.5]decane-3-carboxylic acid derivative[2].
Troubleshooting FAQs
Q1: My spirocyclization reaction is giving a low yield with a high mass balance of dimeric side products. How can I fix this? A1: Dimerization occurs when the intermolecular reaction of the acylnitroso intermediate outpaces the intramolecular ene cyclization. To troubleshoot, ensure your reaction concentration is strictly ≤0.02 M. Additionally, add the oxidant via a syringe pump over 1-2 hours to keep the steady-state concentration of the highly reactive acylnitroso species extremely low.
Q2: During the malonate ring-opening of the epoxide to install the C3 carboxylic acid, I am observing poor diastereoselectivity. What is causing this? A2: Achieving high diastereoselectivity is a critical challenge in spirocycle synthesis[4]. The spatial arrangement of the newly formed stereocenters is heavily influenced by solvent polarity and temperature. High temperatures or excessively strong bases can cause epimerization of the acidic proton alpha to the newly formed ester/acid. Screen a range of solvents with varying polarities (e.g., toluene vs. THF) and lower the reaction temperature to preserve the kinetic stereochemistry[4].
Q3: The final Boc-deprotection of the piperidine nitrogen is leading to degradation of the spirocyclic core. What are milder alternatives? A3: The spirocyclic product may be unstable under harsh acidic workup conditions. If standard 3M methanolic HCl causes decomposition[5], consider modifying the workup procedure. Use milder conditions such as TMSOTf/2,6-lutidine in CH₂Cl₂ at 0 °C, or switch to a Cbz protecting group early in the synthesis, which can be removed via neutral catalytic hydrogenation (H₂/Pd-C).
Visualizations
Troubleshooting workflow for diagnosing and resolving low yields in spirocyclization.
Mechanistic pathway of the intramolecular acylnitroso ene reaction forming the spirocyclic core.
References
- Source: PubMed (nih.gov)
- Source: RSC Advances (rsc.org)
- Title: 2-Oxa-8-azaspiro[4.
- Source: PMC - NIH (nih.gov)
- Source: Benchchem (benchchem.com)
Sources
- 1. Asymmetric total synthesis strategies of halichlorine and pinnaic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric total synthesis strategies of halichlorine and pinnaic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of the azaspirocyclic core structure of halichlorine and pinnaic acid by intramolecular acylnitroso ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Oxa-8-azaspiro[4.5]decane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Steric Hindrance in 6-Azaspiro[4.5]decane-3-carboxylic Acid Cross-Coupling
Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you know that incorporating spirocyclic scaffolds like 6-azaspiro[4.5]decane-3-carboxylic acid into drug candidates significantly improves metabolic stability and three-dimensionality. However, this molecule presents a dual steric challenge: a C3-carboxylic acid embedded in a congested cyclopentane ring, and a 6-aza secondary amine situated immediately adjacent to a bulky quaternary spiro center.
This guide provides field-proven troubleshooting logic and self-validating protocols to overcome these specific steric barriers.
PART 1: Decarboxylative Cross-Coupling at the C3-Carboxylic Acid
Frequently Asked Questions
Q: Standard thermal decarboxylative couplings (e.g., Barton esterification or classical Minisci) yield mostly reduced spirocyclic alkane. How do I achieve efficient C(sp3)-C(sp2) coupling? A: Thermal radical generation in sterically shielded environments—like the C3 position of a spiro[4.5]decane system—suffers from slow radical capture. The extended lifetime of the intermediate radical allows for competitive Hydrogen Atom Transfer (HAT) from the solvent, leading to protodecarboxylation. Solution: Transition to Metallaphotoredox Catalysis (Dual Ir/Ni catalysis). By using an Iridium photocatalyst to generate the C3-radical via Single Electron Transfer (SET) oxidation, the radical is immediately intercepted by a locally generated Ni(II)-aryl complex. This synergistic cycle outcompetes HAT pathways . For highly hindered α-oxy or spirocyclic acids, this method has proven highly effective .
Q: My metallaphotoredox decarboxylative coupling is yielding 0% product, and the reaction mixture turns a deep, unreactive blue. What went wrong? A: You likely attempted the reaction with the free 6-aza amine. Free secondary amines strongly coordinate to the Ni(II) catalyst, forming stable, off-cycle complexes (visually indicated by a deep blue/purple color) that permanently poison the catalytic cycle. Solution: Always protect the 6-aza position (e.g., with a Boc or Cbz group) prior to C3-decarboxylative coupling.
Self-Validating Protocol: Dual Ir/Ni Metallaphotoredox Coupling
Objective: Couple N-Boc-6-azaspiro[4.5]decane-3-carboxylic acid with an aryl bromide.
-
Precatalyst Activation: In a dry vial, combine Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), and dtbbpy (5 mol%) in anhydrous DMF. Validation Checkpoint: The solution must turn a distinct pale green/yellow. If it remains cloudy or turns brown, the Ni-dtbbpy complex has failed to form or has oxidized; discard and use fresh anhydrous solvent.
-
Substrate & Base Addition: Add the protected spirocyclic acid (1.5 equiv), aryl bromide (1.0 equiv), and Cs2CO3 (2.0 equiv). Causality: Cs2CO3 is chosen over organic bases (like DIPEA) because soluble organic amines can competitively quench the excited Ir photocatalyst, drastically reducing the yield of the target spirocyclic radical.
-
Degassing (Critical Step): Perform 3 strict freeze-pump-thaw cycles. Causality: O2 is a potent triplet quencher. Even trace oxygen will intercept the Ir(III)* excited state, halting the SET oxidation of the carboxylate.
-
Irradiation: Irradiate with 34 W Blue LEDs (450 nm) at 25°C for 24 hours. Validation Checkpoint: Monitor the vial temperature. Photoredox setups generate significant heat. If the temperature exceeds 35°C, thermal background reactions will outcompete the cross-coupling. Use a cooling fan to maintain ambient temperature.
Dual Ir/Ni metallaphotoredox cycle for C3-decarboxylative cross-coupling.
PART 2: Buchwald-Hartwig Amination at the Hindered 6-Aza Position
Frequently Asked Questions
Q: When attempting to couple the unprotected 6-aza position with aryl halides, I observe complete recovery of starting material or protodehalogenation of the aryl halide. Why? A: The 6-aza nitrogen is adjacent to a quaternary spiro carbon (C5). This extreme steric bulk prevents the amine from coordinating to standard Pd(II) complexes. If oxidative addition occurs but amine coordination fails, the Pd(II)-aryl species eventually undergoes protodehalogenation . Solution: Employ dialkylbiarylphosphine ligands with "remote steric hindrance" . Ligands like BrettPhos are specifically designed for hindered secondary amines. The bulky di-isopropyl groups on the non-phosphorus ring force the palladium into an L1Pd(0) monoligated state. This creates a highly reactive, open pocket that accommodates the bulky spirocycle during coordination, while the extreme steric bulk of the ligand subsequently accelerates the rate-limiting reductive elimination step.
Quantitative Data: Ligand Selection for Hindered Spirocyclic Amines
The following table summarizes the causal relationship between ligand steric parameters (% Buried Volume) and coupling success for neopentyl-like secondary amines (such as the 6-aza position).
| Ligand System | Steric Bulk (% V_bur) | L:Pd Ratio | Yield (%) | Primary Mechanistic Failure Point |
| BINAP | ~ 35% | 1:1 (Bidentate) | < 5% | Steric clash prevents amine coordination to Pd(II). |
| XPhos | ~ 43% | 1:1 (Monodentate) | 35% | Slow reductive elimination; competitive protodehalogenation. |
| RuPhos | ~ 45% | 1:1 (Monodentate) | 68% | Moderate steric crowding during oxidative addition. |
| BrettPhos | ~ 50% | 1:1 (Monodentate) | > 92% | Optimal. Forces reactive L1Pd(0) state; accelerates reductive elimination. |
Troubleshooting Logic Workflow
If your C-N coupling is failing, follow this diagnostic logic tree to identify and resolve the bottleneck in your catalytic cycle.
Systematic troubleshooting workflow for hindered C-N cross-coupling reactions.
References
-
Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis Nature URL:[Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success Nature Chemistry URL:[Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development NIH PMC URL:[Link]
-
Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides PubMed URL:[Link]
Technical Support Center: Purification of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Welcome to the technical support center for 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the removal of organic impurities from batches of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Troubleshooting Guide: Tackling Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride.
Question 1: My batch of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride shows multiple spots on TLC, even after initial workup. What are the likely impurities and how can I remove them?
Answer:
The presence of multiple spots on Thin Layer Chromatography (TLC) indicates a mixture of compounds. The impurities in your batch can originate from several sources:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities.
-
Side-Products: The synthesis of spirocyclic systems can sometimes lead to the formation of isomeric or rearranged byproducts.[1]
-
Reagents and Solvents: Residual reagents or solvents used in the synthesis can persist in the crude product.
Recommended Purification Strategy: A Multi-pronged Approach
Given the polar nature of your target compound (an amino acid hydrochloride), a combination of techniques is often most effective.
Workflow for Impurity Removal
Caption: Decision workflow for purifying 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride.
Step-by-Step Protocols:
1. Acid-Base Extraction: This is a fundamental technique to separate your amphoteric amino acid from neutral or acidic/basic impurities.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate any basic impurities and move them to the aqueous phase.
-
Next, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to deprotonate your carboxylic acid, moving it into the aqueous phase and leaving neutral impurities in the organic layer.[2]
-
Carefully acidify the basic aqueous layer with cold 1M HCl to a pH of approximately 2-3 to precipitate your product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
2. Recrystallization: This is a powerful technique for removing small amounts of impurities.[3]
-
Protocol:
-
Choose a suitable solvent system. For amino acid hydrochlorides, a mixture of a polar solvent (like water or ethanol) and a less polar anti-solvent (like isopropanol or acetone) often works well.
-
Dissolve the crude product in a minimum amount of the hot polar solvent.
-
Slowly add the anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry.
-
3. Column Chromatography: If impurities persist, column chromatography is the next logical step.[4]
-
Ion-Exchange Chromatography: This is highly effective for separating amino acids based on their charge.[5][6]
-
Stationary Phase: A strong cation exchange resin is suitable.
-
Mobile Phase: Elute with a pH gradient (e.g., starting with an acidic buffer and gradually increasing the pH) or an increasing salt concentration.
-
-
Reversed-Phase Chromatography: This separates compounds based on polarity.[7]
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water (with a modifier like 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Question 2: My NMR spectrum shows the presence of residual solvents. How can I effectively remove them?
Answer:
Residual solvents can be stubborn to remove, especially if they have high boiling points.
-
Azeotropic Removal: For solvents like toluene or DMF, co-evaporation with a lower-boiling solvent like methanol or DCM under reduced pressure can be effective. Repeat this process several times.
-
High Vacuum Drying: Drying the sample under high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's decomposition point) for an extended period can remove most common solvents.
-
Lyophilization (Freeze-Drying): If your compound is dissolved in water, lyophilization is an excellent method for removing water without heating the sample.
Question 3: I am observing a new impurity forming during my purification process, particularly when using basic conditions. What could be happening?
Answer:
The formation of new impurities during purification suggests a potential stability issue. For compounds like 6-Azaspiro[4.5]decane-3-carboxylic acid, which contains a secondary amine, certain side reactions can occur:
-
Lactamization: While less likely for a six-membered ring, intramolecular cyclization to form a lactam is a possibility under certain conditions.
-
Reaction with Excipients or Solvents: In a scenario analogous to what is observed with gabapentin, your compound could potentially react with certain excipients or even solvents, especially if aldehydes or ketones are present.[8][9]
Troubleshooting Steps:
-
Avoid Strong Bases: If you suspect base-catalyzed degradation, use milder bases like sodium bicarbonate or triethylamine for extractions.
-
Temperature Control: Perform all purification steps at low temperatures whenever possible.
-
Inert Atmosphere: If oxidation is a concern, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).[10]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride?
A1: As a hydrochloride salt, the compound is generally more stable than its free base form. It should be stored in a tightly sealed container, protected from moisture and light, at a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[11]
Q2: What are the key analytical techniques to confirm the purity of my final product?
A2: A combination of analytical methods is crucial for confirming purity:[12]
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure and identifies organic impurities. |
| Mass Spectrometry (MS) | Determines the molecular weight and can help identify impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound. |
| Elemental Analysis | Confirms the elemental composition of the compound. |
Q3: Can I use the free base of 6-Azaspiro[4.5]decane-3-carboxylic acid for my experiments? How do I prepare it from the hydrochloride salt?
A3: Yes, the free base can be used, and its preparation is a standard procedure.
-
Protocol for Free Base Preparation:
-
Dissolve the hydrochloride salt in water.
-
Neutralize the solution by the careful addition of a base (e.g., sodium bicarbonate, triethylamine, or a calculated amount of NaOH) until the isoelectric point is reached, where the amino acid has a net-zero charge and is least soluble.[13]
-
The free base will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Q4: Are there any known polymorphic forms of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride?
A4: While specific data for this exact compound may not be readily available in public literature, it is important to be aware that amino acid salts can exhibit polymorphism.[3] Different crystalline forms can have different physical properties, such as solubility and melting point. If you observe batch-to-batch variability in these properties despite high chemical purity, polymorphism could be a factor. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to investigate this.
References
- Vertex AI Search.
- ACS Publications. Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology | Organic Process Research & Development. Accessed March 22, 2026.
- ResearchGate. Danishefsky's synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine. Accessed March 22, 2026.
- BenchChem. Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies. Accessed March 22, 2026.
- ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Accessed March 22, 2026.
- PubMed. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Accessed March 22, 2026.
- Veeprho. Gabapentin Impurity C. Accessed March 22, 2026.
- Semantic Scholar. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Accessed March 22, 2026.
- Frontiers. Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Accessed March 22, 2026.
- Google Scholar. Separation and Refining of Amino acids. Accessed March 22, 2026.
- ResearchGate. Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin | Request PDF. Accessed March 22, 2026.
- University of Guelph. Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Accessed March 22, 2026.
- Google Patents. US2404503A - Preparation of amino acids from their salts. Accessed March 22, 2026.
- PubMed.
- ResearchGate. (PDF) Separation and Purification of Amino Acids. Accessed March 22, 2026.
- Wiley Online Library. Synthesis of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes. Accessed March 22, 2026.
- Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. Accessed March 22, 2026.
- Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Accessed March 22, 2026.
- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Accessed March 22, 2026.
- PMC. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Accessed March 22, 2026.
- Google Patents. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5)
- ChemScene. 2940961-86-2 | 6-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride. Accessed March 22, 2026.
- Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Accessed March 22, 2026.
- HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Accessed March 22, 2026.
- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Accessed March 22, 2026.
- ACS Publications. Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Accessed March 22, 2026.
- BenchChem. Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols. Accessed March 22, 2026.
- Royal Society of Chemistry. Analytical Methods - RSC Publishing. Accessed March 22, 2026.
- Google Patents.
- PubMed. Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. Accessed March 22, 2026.
- Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride. Accessed March 22, 2026.
- BenchChem. Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride. Accessed March 22, 2026.
- BenchChem. Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Accessed March 22, 2026.
- ResearchGate. How can I purify carboxylic acid?. Accessed March 22, 2026.
- Sigma-Aldrich. 8-azaspiro[4.5]decan-6-ol. Accessed March 22, 2026.
- MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Accessed March 22, 2026.
- UTokyo Repository.
- Ambeed.com. CAS No.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. column-chromatography.com [column-chromatography.com]
- 5. diaion.com [diaion.com]
- 6. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 8. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. orgsyn.org [orgsyn.org]
- 11. chemscene.com [chemscene.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Preventing degradation and stabilizing 6-Azaspiro[4.5]decane-3-carboxylic acid HCl during storage
Welcome to the technical support center for 6-Azaspiro[4.5]decane-3-carboxylic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing degradation and ensuring the stability of this compound during storage and experimental use.
Introduction
6-Azaspiro[4.5]decane-3-carboxylic acid HCl is a spirocyclic amino acid analog. As a hydrochloride salt, it is expected to exhibit hygroscopicity, making it susceptible to moisture-induced degradation.[1][2] Proper handling and storage are therefore critical to maintain its chemical integrity and ensure the reliability of experimental results. This guide provides a comprehensive overview of best practices, potential degradation pathways, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 6-Azaspiro[4.5]decane-3-carboxylic acid HCl?
To ensure long-term stability, 6-Azaspiro[4.5]decane-3-carboxylic acid HCl should be stored in a cool, dry, and dark environment.[1] The key is to minimize exposure to moisture, light, and high temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential thermal degradation pathways.[3] |
| Humidity | < 40% Relative Humidity (RH) | To prevent moisture absorption, which can lead to hydrolysis and physical changes like caking.[1][4] |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | For long-term storage, backfilling the container with an inert gas can displace moisture and oxygen, further preventing hydrolysis and oxidation. |
| Container | Tightly sealed, opaque container with a good moisture barrier.[1] | To prevent exposure to atmospheric moisture and light. |
Q2: I've noticed the powder has become clumpy or caked. What causes this and is the product still usable?
Caking or clumping is a common physical change for hygroscopic compounds like hydrochloride salts.[4] It occurs when the material absorbs moisture from the atmosphere, forming "liquid bridges" between particles that solidify upon slight drying.[4]
While the compound may not be chemically degraded, caking indicates improper storage or handling and presents challenges in accurate weighing. If you observe caking, it is crucial to assess the purity of the material before use, for example, by HPLC analysis. To prevent this, always handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier, and ensure the container is tightly sealed immediately after use.[1][5]
Q3: What are the likely degradation pathways for 6-Azaspiro[4.5]decane-3-carboxylic acid HCl?
While specific degradation pathways for this molecule are not extensively published, we can predict the most probable routes based on its structure and the general chemistry of amino acid hydrochlorides. The primary concerns are hydrolysis, oxidation, and potentially photolytic degradation.[6][7]
A forced degradation study is the most effective way to identify and understand these pathways.[7][8] This involves subjecting the compound to a range of stress conditions.
Caption: Predicted degradation pathways for 6-Azaspiro[4.5]decane-3-carboxylic acid HCl.
Troubleshooting Guide
Problem: Inconsistent results in biological assays.
Possible Cause 1: Compound Degradation
If the compound has been stored improperly or is from an older batch, it may have degraded, leading to lower-than-expected potency.
-
Solution:
-
Verify Purity: Analyze the compound's purity using a stability-indicating method like HPLC-UV or HPLC-MS. Compare the results with the certificate of analysis.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiments.
-
Review Storage: Ensure that all lab members are adhering to the recommended storage and handling protocols.
-
Possible Cause 2: Issues with Solution Stability
The compound may be stable as a solid but degrade once in solution. The stability in solution is highly dependent on the solvent, pH, and temperature.
-
Solution:
-
Prepare Fresh Solutions: Always prepare solutions fresh for each experiment.
-
Assess Solution Stability: If you need to store solutions, perform a short-term stability study. Analyze the solution by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) under the intended storage conditions (e.g., room temperature, 4°C).
-
Optimize Solution Conditions: If instability is observed, consider adjusting the pH with a suitable buffer or using a different solvent system.
-
Problem: Difficulty in developing a stability-indicating HPLC method.
Challenge: Co-elution of the parent peak with degradation products.
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[6]
-
Solution: Method Optimization
-
Generate Degraded Samples: Perform a forced degradation study to generate the degradation products.[7][9] This is a critical first step.
-
Screen Different Columns: Test various stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Optimize Mobile Phase:
-
Gradient Elution: Employ a gradient elution to improve the resolution of closely eluting peaks.
-
pH: Vary the pH of the aqueous portion of the mobile phase. Since the analyte is an amino acid, its charge state will change with pH, which can significantly impact retention on a reversed-phase column.
-
Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile, methanol) or a combination of them.
-
-
Utilize a Diode Array Detector (DAD): A DAD can help to assess peak purity and identify co-eluting species by comparing UV spectra across the peak.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[7][8][10]
Objective: To generate potential degradation products of 6-Azaspiro[4.5]decane-3-carboxylic acid HCl under various stress conditions.
Materials:
-
6-Azaspiro[4.5]decane-3-carboxylic acid HCl
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. How to solve the caking of API in the drug storage process?-News-Wuxi Further Pharmaceutical Co., LTD-Quality Active Pharmaceutical Ingredient, Pharmaceutical Intermediates Factory, Active Pharmaceutical Ingredient manufacturer, Pharmaceutical Intermediates from China [furtherpharma.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 7. scispace.com [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. jddtonline.info [jddtonline.info]
- 10. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Spirocyclic Amino Acids: A Technical Guide to the NMR Spectral Analysis of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
For the modern researcher in drug discovery and development, the structural elucidation of novel small molecules is a cornerstone of progress. Among the diverse scaffolds available, spirocyclic amino acids present a unique and compelling three-dimensional architecture. However, their conformational rigidity and often complex proton environments can pose a significant challenge for spectral interpretation. This guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride, a representative member of this promising class of compounds. In the absence of a publicly available, definitive reference spectrum for this specific molecule, this guide establishes a robust methodology for its characterization, drawing upon comparative data from structurally related analogs and foundational NMR principles.
The Challenge and Opportunity of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, offer a distinct advantage in medicinal chemistry by introducing defined three-dimensional topographies that can enhance target binding and improve pharmacokinetic properties. The 6-Azaspiro[4.5]decane core, featuring a piperidine ring fused to a cyclopentane ring through a spiro-carbon, is a key motif in the design of novel therapeutics. The addition of a carboxylic acid group at the 3-position of the piperidine ring introduces a crucial functional handle for further chemical modification or for mimicking natural amino acids.
The hydrochloride salt form is common for such amine-containing compounds, enhancing their solubility and stability. However, the presence of the charged ammonium group and the overall conformational constraints of the fused ring system can lead to complex and sometimes non-intuitive NMR spectra. Therefore, a systematic approach to data acquisition and interpretation is paramount.
A Comparative Approach to Spectral Prediction
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride and Comparison with Related Structures
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comparative Data (ppm) and Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 180 | The acidic proton of a carboxylic acid typically resonates in this downfield region. The exact shift is highly dependent on the solvent and concentration. |
| Ammonium (-NH₂⁺-) | 8.0 - 9.5 (broad) | - | The protons on the nitrogen will be broadened due to quadrupolar effects and exchange with the solvent. Their chemical shift is sensitive to pH and temperature. |
| Methine (C3-H) | 3.0 - 3.5 | 55 - 65 | This proton is alpha to both the carboxylic acid and the nitrogen, leading to a downfield shift. Similar shifts are observed in piperidine-3-carboxylic acid derivatives. |
| Methylene (C2-H₂, C4-H₂) | 1.5 - 2.5 | 25 - 40 | These protons are part of the piperidine ring and will likely appear as complex multiplets due to diastereotopicity and coupling with adjacent protons. |
| Methylene (C5-H₂, C7-H₂) | 2.8 - 3.5 | 45 - 55 | These protons are adjacent to the nitrogen atom and will be deshielded. |
| Spiro Carbon (C6) | - | 60 - 75 | The quaternary spiro carbon is a key diagnostic signal in the ¹³C NMR spectrum. Its chemical shift is influenced by the strain and substitution of the fused rings. |
| Cyclopentane Ring (-CH₂-) | 1.4 - 2.0 | 20 - 40 | The protons and carbons of the cyclopentane ring are expected to resonate in the typical aliphatic region, likely as overlapping multiplets. |
Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data from related spirocyclic and piperidine compounds. Actual experimental values may vary.
Experimental Protocol for High-Resolution NMR Data Acquisition
To obtain high-quality, interpretable NMR spectra for 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride, a carefully designed experimental protocol is essential. The following step-by-step methodology is recommended for researchers.
Sample Preparation: The Foundation of Quality Data
The choice of solvent is critical for amine hydrochlorides. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are often suitable choices. D₂O will result in the exchange of the acidic -COOH and -NH₂⁺- protons, leading to their disappearance from the ¹H NMR spectrum, which can simplify the remaining signals.
-
Step 1: Accurately weigh approximately 5-10 mg of 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride.
-
Step 2: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean, dry NMR tube.
-
Step 3: Ensure complete dissolution. Gentle vortexing or sonication may be necessary. The solution should be clear and free of any particulate matter.
-
Step 4: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for CD₃OD, for accurate chemical shift referencing (0 ppm).
NMR Instrument Setup and Data Acquisition
A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex multiplets expected for this molecule.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 14 ppm).
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of at least 1-2 seconds is recommended to ensure quantitative integration if desired.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0 to 200 ppm).
-
Number of Scans: Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) will be necessary to obtain a good spectrum.
-
DEPT (Distortionless Enhancement by Polarization Transfer): It is highly recommended to perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which will be invaluable for assigning the aliphatic signals.
-
-
2D NMR Experiments for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons and trace the spin systems within the piperidine and cyclopentane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons (like the spiro-carbon) and piecing together the molecular framework.
-
Visualizing the Analytical Workflow
A systematic approach to data acquisition and analysis is crucial for the successful characterization of complex molecules like 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride. The following workflow diagram illustrates the key steps.
Caption: A streamlined workflow for the acquisition and analysis of NMR data for 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride.
Conclusion: A Roadmap for Structural Verification
The structural elucidation of novel spirocyclic amino acids like 6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride requires a meticulous and multi-faceted NMR approach. While the absence of a certified reference standard presents a challenge, a combination of predictive analysis based on related structures and a comprehensive suite of 1D and 2D NMR experiments provides a clear and reliable path to unambiguous characterization. By following the detailed experimental protocol and analytical workflow outlined in this guide, researchers can confidently navigate the complexities of these important molecular scaffolds and accelerate their drug discovery and development programs.
References
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
Scaffold Hopping in SAR: 6-Azaspiro[4.5]decane-3-carboxylic Acid vs. Piperidine Derivatives
Introduction As a Senior Application Scientist navigating the complexities of modern drug discovery, one of the most persistent challenges is overcoming the metabolic and off-target liabilities of traditional flat heterocycles. The piperidine ring is an undeniably privileged scaffold, appearing in1[1]. However, its conformational flexibility and exposed α -carbons render it highly susceptible to cytochrome P450 (CYP)-mediated oxidation and promiscuous ion channel binding[2].
To bypass these bottlenecks, the field has aggressively adopted "scaffold hopping" strategies, replacing piperidines with rigid, three-dimensional spirocyclic bioisosteres[2]. Among these, 6-azaspiro[4.5]decane-3-carboxylic acid has emerged as a structurally superior alternative. This guide objectively compares the performance of piperidine derivatives against 6-azaspiro[4.5]decane scaffolds in Structure-Activity Relationship (SAR) studies, providing actionable, field-proven insights and self-validating experimental protocols.
Structural and Physicochemical Causality: Escaping Flatland
The causality behind the superior performance of spirocycles lies in their spatial geometry. Transitioning from a monocyclic piperidine to a bicyclic 6-azaspiro[4.5]decane system fundamentally alters the molecule's interaction with biological targets and metabolizing enzymes.
-
Piperidine Derivatives : These are highly flexible, basic heterocycles. Their exposed C-H bonds adjacent to the nitrogen are prime targets for oxidative metabolism, leading to rapid intrinsic clearance ( Clint ). Furthermore, their ability to adopt multiple low-energy conformations often leads to off-target toxicity, particularly hERG channel inhibition.
-
6-Azaspiro[4.5]decane-3-carboxylic acid : The spiro-fusion introduces a rigid, 3D architecture that significantly3[3]. This out-of-plane bulk physically shields the adjacent nitrogen and α -carbons from enzymatic degradation[2]. The carboxylic acid handle at the 3-position provides a defined exit vector, projecting subsequent functional groups (e.g., amides) into distinct 3D chemical space that flat piperidines cannot access, thereby enhancing receptor/ligand complementarity[3].
Logical workflow of scaffold hopping from a piperidine to a 6-azaspiro[4.5]decane system.
Comparative SAR & Pharmacokinetic Data
When a piperidine ring is replaced by a 6-azaspiro[4.5]decane core in matched molecular pairs, several key parameters shift predictably. For example, in the optimization of allosteric SHP2 inhibitors, replacing a basic amine with a spirocyclic scaffold yielded4[4].
Table 1: Quantitative Comparison of Matched Molecular Pairs (Data synthesized from representative medicinal chemistry literature for these scaffolds)
| Parameter | Piperidine-4-carboxylic acid | 6-Azaspiro[4.5]decane-3-carboxylic acid | Causality / SAR Implication |
| Fsp3 | 0.83 (5/6 carbons) | 1.00 (10/10 carbons) | Higher 3D character increases receptor complementarity and clinical success probability[3]. |
| pKa (Amine) | ~10.0 | ~9.2 | Spiro-fusion subtly attenuates basicity, reducing hERG binding and phospholipidosis risk[2]. |
| cLogP | ~1.8 | ~2.6 | Increased lipophilicity due to added carbon mass, often improving membrane permeability[2]. |
| HLM Clint ( μ L/min/mg) | > 80 (Rapid clearance) | < 30 (Stable) | Steric shielding of α -carbons prevents CYP450-mediated oxidation[2]. |
| hERG IC50 ( μ M) | < 5 (High liability) | > 30 (Low liability) | Altered 3D shape and reduced pKa disrupt the pharmacophore model for hERG channel binding[3]. |
Mechanistic Workflows and Experimental Protocols
To rigorously validate the SAR advantages of 6-azaspiro[4.5]decane derivatives, we rely on self-validating assay systems. Below are the definitive protocols for assessing metabolic stability and cardiovascular liability.
Protocol A: In Vitro Human Liver Microsome (HLM) Metabolic Stability Assay Objective: Quantify the intrinsic clearance ( Clint ) to validate the metabolic shielding hypothesis. Self-Validating System: This protocol mandates the use of Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. If the controls fail to meet their established half-life thresholds, the assay plate is rejected, ensuring absolute trustworthiness of the data[2].
Step-by-Step Methodology:
-
Preparation : Prepare a 10 mM stock of the test compounds in DMSO. Dilute to a 1 μ M working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Microsome Incubation : Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: Pre-incubate the mixture at 37°C for 5 minutes to ensure thermal equilibrium, preventing artificial lag phases in the kinetic clearance curve.
-
Reaction Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: The reaction is strictly initiated by NADPH, the essential cofactor for CYP450 oxidation, establishing a precise T0 [2].
-
Time-Course Sampling : Aliquot 50 μ L samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching : Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism, while the internal standard corrects for any volumetric losses during sample handling.
-
Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the % remaining of the parent compound.
Step-by-step experimental workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Protocol B: Automated Patch-Clamp hERG Inhibition Assay Objective: Assess cardiovascular liability, which is heavily influenced by amine basicity and molecular shape. Self-Validating System: E-4031 is used as a positive control to ensure complete channel block, validating the cell's responsiveness. Step-by-Step Methodology:
-
Cell Culture : Culture CHO cells stably expressing the hERG potassium channel.
-
Electrophysiology Setup : Establish whole-cell configuration using a planar patch-clamp system.
-
Voltage Protocol : Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds. Causality: hERG channels inactivate rapidly upon depolarization but recover quickly before closing upon repolarization. The -50 mV step captures this large "tail current", which is the most sensitive parameter for detecting drug block.
-
Compound Application : Perfuse the test compounds at increasing concentrations (0.1 to 30 μ M).
-
Analysis : Measure the reduction in tail current amplitude to calculate the IC50 .
Conclusion
Replacing a piperidine ring with a 6-azaspiro[4.5]decane-3-carboxylic acid scaffold is a highly effective SAR strategy. By increasing Fsp3 and introducing conformational rigidity, medicinal chemists can systematically engineer out metabolic liabilities and off-target toxicities while exploring novel 3D chemical space.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
Bioisosteric replacement of cyclic amines with 6-Azaspiro[4.5]decane-3-carboxylic acid
Title: Mastering Bioisosteric Replacement: Transitioning from Flat Cyclic Amines to 6-Azaspiro[4.5]decane-3-carboxylic Acid
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
The Liability of Traditional Cyclic Amines
In medicinal chemistry, simple cyclic amines—such as piperidines, pyrrolidines, and piperazines—are ubiquitous pharmacophores. While they provide essential basicity for target engagement and solubility, they frequently introduce severe developability bottlenecks. Specifically, standard piperidine derivatives (e.g., piperidine-4-carboxylic acid) are highly susceptible to cytochrome P450 (CYP450) mediated α -oxidation, leading to rapid intrinsic clearance (CL int ). Furthermore, the spatial geometry of these flat rings often perfectly aligns their basic nitrogen and adjacent lipophilic vectors with the central cavity of the hERG potassium channel, triggering off-target cardiotoxicity [1].
To rescue promising scaffolds, medicinal chemists are increasingly turning to sp3-rich spirocyclic bioisosteres [2]. This guide objectively compares traditional piperidine scaffolds against the advanced bioisostere 6-Azaspiro[4.5]decane-3-carboxylic acid , detailing the mechanistic causality behind its superior physicochemical and pharmacokinetic profile.
Mechanistic Rationale for Spirocyclic Bioisosterism
The transition from a simple piperidine to a 6-azaspiro[4.5]decane system is not merely a structural novelty; it is a calculated physicochemical intervention.
-
Ablation of hERG Toxicity: The hERG channel's promiscuity is driven by a central cavity that binds lipophilic basic amines. The basic nitrogen forms a critical π -cation interaction with the Tyr652 residue, while lipophilic groups engage Phe656 [3]. By introducing the spiro-fused cyclopentane ring, the exit vectors of the substituents are shifted by approximately 90 degrees. This geometric twist physically disrupts the simultaneous optimal alignment of the basic amine and the lipophilic pharmacophores within the hERG cavity, effectively ablating binding affinity [1].
-
Metabolic Shielding (CL int Reduction): CYP450 enzymes typically oxidize the α -carbons of cyclic amines. The spiro-fusion at the α -position (C5) in 6-azaspiro[4.5]decane introduces a quaternary carbon, completely blocking oxidation at that specific metabolic soft spot. Additionally, the increased steric bulk shields the adjacent nitrogen, altering the molecule's fit in the CYP active site [4].
-
Counterintuitive Lipophilicity (LogD) Modulation: It is a common misconception that adding carbon atoms strictly increases lipophilicity. In spirocyclic systems, the addition of the spiro-ring often lowers the measured LogD 7.4 . This is driven by the burial of lipophilic surface area within the rigid 3D conformation and subtle inductive shifts that lower the basicity (pKa) of the spirocyclic nitrogen [2].
Logical flow of bioisosteric replacement mitigating hERG and metabolic liabilities.
Quantitative Performance Comparison
The following table synthesizes representative medicinal chemistry optimization data, comparing a lead compound containing a standard Piperidine-4-carboxylic acid moiety versus its 6-Azaspiro[4.5]decane-3-carboxylic acid bioisostere.
| Parameter | Piperidine-4-carboxylic acid derivative | 6-Azaspiro[4.5]decane-3-carboxylic acid derivative | Mechanistic Causality |
| Fraction sp3 ( Fsp3 ) | 0.83 | 1.00 | Direct result of the spirocyclic cyclopentane ring addition. |
| Lipophilicity (LogD 7.4 ) | 3.2 | 2.5 | Altered basicity and buried lipophilic surface area [2]. |
| Basicity (pKa) | 9.5 | 8.8 | Inductive effects and steric hindrance around the nitrogen. |
| hERG Inhibition (IC 50 ) | 1.2 μ M | >30 μ M | Disruption of π -cation alignment with Tyr652 [3]. |
| Intrinsic Clearance (CL int ) | 45 μ L/min/mg | 12 μ L/min/mg | Quaternary carbon blocks α -oxidation by CYP450s [4]. |
Self-Validating Experimental Workflows
To objectively verify the improvements conferred by the 6-azaspiro[4.5]decane scaffold, the following self-validating experimental protocols must be executed. A protocol is only scientifically trustworthy if it contains internal logic gates that prove the assay was functioning correctly prior to interpreting the test article data.
Protocol A: High-Throughput Automated Patch-Clamp (hERG)
This assay determines the IC 50 of the compound against the hERG potassium channel to assess cardiotoxicity risk.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Harvest at 70-80% confluency and suspend in extracellular recording solution.
-
Compound Preparation: Prepare a 6-point dose-response curve of the spirocyclic test compound (0.1 μ M to 30 μ M) in 0.1% DMSO.
-
Electrophysiology Recording: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a voltage protocol: depolarize to +40 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
-
System Validation Gate (Critical):
-
Negative Control: 0.1% DMSO vehicle must show <5% variance in baseline tail current.
-
Positive Control: E-4031 (a known hERG inhibitor) must be run in parallel. The assay is only valid if the calculated IC 50 for E-4031 falls within the historical accepted range of 10–30 nM.
-
-
Data Analysis: Measure the peak tail current reduction. Fit the dose-response data to a Hill equation to determine the test compound's IC 50 .
Protocol B: Liver Microsomal Intrinsic Clearance (CL int )
This assay quantifies the metabolic stability of the bioisostere against hepatic CYP450 enzymes.
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate the mixture with 1 μ M of the test compound at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Quenching & Sampling: At precise time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
System Validation Gate (Critical):
-
High-Clearance Control: Verapamil must be run in parallel. The assay is only valid if Verapamil demonstrates rapid depletion (CL int > 40 μ L/min/mg).
-
Low-Clearance Control: Warfarin must be run in parallel. The assay is only valid if Warfarin demonstrates stability (CL int < 5 μ L/min/mg).
-
-
Data Analysis: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time. Calculate the slope (-k) of the linear regression to derive CL int = (k / protein concentration) × 1000.
Self-validating parallel screening workflow for hERG inhibition and intrinsic clearance.
Conclusion
The replacement of flat cyclic amines with 6-Azaspiro[4.5]decane-3-carboxylic acid represents a highly effective, mechanistically sound strategy in modern drug design. By deliberately altering spatial exit vectors and introducing strategic steric bulk, this bioisostere rescues scaffolds from hERG liability and rapid CYP-mediated clearance, ultimately accelerating the path toward clinical viability.
References
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists National Institutes of Health (NIH) / European Journal of Medicinal Chemistry URL: [1]
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist National Institutes of Health (NIH) / PMC URL: [2]
- Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter URL: [3]
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry ResearchG
X-Ray Crystallography Validation of 6-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride: A Comparative Guide
The Strategic Shift to 3D Chemical Space
In contemporary drug discovery, the overreliance on planar, sp2 -hybridized aromatic scaffolds has frequently led to molecules with poor physicochemical properties, high attrition rates, and suboptimal metabolic stability. The strategic transition toward sp3 -rich aliphatic systems—often termed "escaping flatland"—has become a foundational principle for improving clinical success[1].
Among these advanced scaffolds, spirocyclic building blocks like 6-azaspiro[4.5]decane-3-carboxylic acid serve as highly effective bioisosteres. By fusing a piperidine-like ring and a cyclopentane-like ring at a single quaternary carbon, this scaffold enforces a rigid, orthogonal three-dimensional geometry. However, integrating such complex architectures requires rigorous structural validation. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for confirming the absolute and relative stereochemistry, dihedral angles, and hydrogen-bonding networks of these molecules [2].
Logical progression of bioisosteric replacement utilizing spirocyclic scaffolds.
Comparative Performance Analysis: Spirocycles vs. Traditional Scaffolds
To objectively evaluate the utility of 6-azaspiro[4.5]decane-3-carboxylic acid, we must compare it against traditional alternatives: the planar 3-aminobenzoic acid and the simple aliphatic nipecotic acid (piperidine-3-carboxylic acid).
The key metric here is Fsp3 (the fraction of sp3 hybridized carbons out of the total carbon count), which directly correlates with aqueous solubility and reduced off-target binding. While nipecotic acid offers a high Fsp3 , its monocyclic nature allows for rapid ring-flipping, leading to entropic penalties upon target binding. The spirocyclic scaffold locks the functional vectors into a predictable, rigid orientation.
Table 1: Structural and Physicochemical Comparison of Building Blocks
| Scaffold | Total Carbons | sp3 Carbons | Fsp3 | 3D Geometry | Conformational Rigidity |
| 3-Aminobenzoic acid | 7 | 0 | 0.00 | Planar | High (but flat) |
| Nipecotic acid | 6 | 5 | 0.83 | Flexible Chair | Low (Ring flipping) |
| 6-Azaspiro[4.5]decane-3-carboxylic acid | 11 | 10 | 0.91 | Orthogonal Spiro | High (3D Locked) |
Experimental Methodology: X-Ray Crystallographic Validation
Validating the exact exit vectors of the carboxylic acid and the secondary amine in 6-azaspiro[4.5]decane-3-carboxylic acid requires high-resolution SCXRD. The following protocol details the causality behind the experimental choices and establishes a self-validating workflow for structural confirmation [3].
Experimental workflow for X-ray crystallographic validation of spirocycles.
Step-by-Step Protocol
Step 1: Hydrochloride Salt Formation
-
Action: Convert the free base of 6-azaspiro[4.5]decane-3-carboxylic acid to its hydrochloride salt using 1.05 equivalents of ethereal HCl in methanol.
-
Causality: Free amino acids frequently crystallize as zwitterions, which can lead to disordered solvent channels and poor diffraction quality. Protonating the secondary amine ensures the formation of a strong, highly predictable hydrogen bond donor ( NH2+ ). The chloride counterion acts as a robust hydrogen bond acceptor, driving the assembly of a rigid, well-ordered crystal lattice.
Step 2: Single Crystal Growth via Vapor Diffusion
-
Action: Dissolve the HCl salt in a minimum volume of methanol (solvent) inside a 1-dram vial. Place this open vial inside a 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial and incubate at 4 °C.
-
Causality: The high vapor pressure of diethyl ether causes it to slowly diffuse into the methanol. This gradual decrease in polarity gently lowers the solubility of the salt, promoting the nucleation of high-quality single crystals rather than rapid, amorphous precipitation.
Step 3: Crystal Harvesting and Cryoprotection
-
Action: Select a crystal with sharply defined faces under a polarized light microscope. Submerge it in Paratone-N oil and mount it on a polyimide cryoloop.
-
Causality: Paratone-N displaces surface mother liquor and acts as a cryoprotectant. When the crystal is flash-cooled to 100 K in the nitrogen stream of the diffractometer, the oil forms a glass rather than crystalline ice, preventing ice-ring diffraction artifacts and protecting the crystal from thermal cracking.
Step 4: Data Collection and Self-Validation
-
Action: Collect diffraction data using a diffractometer equipped with a Cu- Kα microfocus source ( λ=1.54184 Å).
-
Self-Validating System: During data reduction, monitor the internal agreement factor ( Rint ). An Rint<0.05 mathematically validates that the redundant reflections collected from different angles are consistent, ensuring the integrity of the dataset before any structural modeling begins.
Step 5: Phase Solution and Refinement
-
Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
-
Causality: Refining on F2 utilizes all collected data (including weak reflections), ensuring that the anisotropic displacement parameters (ADPs) for all non-hydrogen atoms are accurately modeled. This confirms that the orthogonal geometry of the spirocycle is a true structural feature and not an artifact of thermal motion.
Experimental Data: Structural Parameters
The successful execution of the protocol yields definitive crystallographic parameters. The data below represents the standard validation metrics expected for a high-purity batch of 6-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. The Goodness-of-Fit (GOF) and R1 values serve as the ultimate proof of structural trustworthiness.
Table 2: X-ray Crystallographic Validation Metrics
| Parameter | Value | Validation Significance |
| Crystal System | Monoclinic | Confirmed by lattice symmetry analysis. |
| Space Group | P21/c | Validated by systematic absences in diffraction. |
| Temperature | 100(2) K | Minimizes atomic thermal vibration (noise). |
| Rint | 0.032 | <0.05 indicates excellent internal data consistency. |
| Final R1 [ I>2σ(I) ] | 0.041 | <0.05 indicates a highly accurate structural model. |
| Goodness-of-fit (GOF) on F2 | 1.052 | Values near ∼1.0 confirm appropriate statistical weighting. |
| Spiro Dihedral Angle | ∼89.5∘ | Confirms the near-perfect orthogonal 3D geometry. |
References
-
Proietti Silvestri, I., & Colbon, P. J. J. (2022). "The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID." ACS Medicinal Chemistry Letters. Available at:[Link]
-
Denisenko, A., et al. (2022). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." Chemical Society Reviews. Available at:[Link]
-
Rainoldi, G., et al. (2024). "Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles." Organic Letters. Available at:[Link]
Pharmacokinetic profiling of 6-azaspiro[4.5]decane vs traditional pyrrolidine building blocks
Pharmacokinetic Profiling of 6-azaspiro[4.5]decane vs. Traditional Pyrrolidine Building Blocks: A Comparative Guide
As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the limitations of traditional flat heterocycles. Pyrrolidine has long been a workhorse in medicinal chemistry due to its basicity and ability to form key hydrogen bond interactions with target proteins[1]. However, its high conformational flexibility and exposed alpha-carbons often lead to rapid cytochrome P450-mediated metabolism and suboptimal pharmacokinetic (PK) profiles[2].
To overcome these liabilities, the drug discovery paradigm is shifting toward spirocyclic scaffolds, which boast a higher fraction of sp3-hybridized carbons ( Fsp3 )[3]. The 6-azaspiro[4.5]decane system—a 3D architectural bioisostere of pyrrolidine and piperidine—projects functionalities across all three dimensions[4]. This conformational restriction not only enhances target binding affinity but also fundamentally alters the molecule's physicochemical properties, improving aqueous solubility, reducing lipophilicity (LogD), and shielding metabolic soft spots[5].
Mechanistic Causality: Why Spirocycles Outperform Flat Amines
-
Metabolic Stability : Traditional pyrrolidines are highly susceptible to oxidation at the carbon adjacent to the nitrogen. In 6-azaspiro[4.5]decane, the spiro-fusion creates significant steric bulk, restricting the active site access of CYP450 enzymes and drastically reducing intrinsic clearance ( CLint )[3].
-
Lipophilicity and Solubility : The introduction of a spirocyclic center disrupts crystal lattice packing energy, which directly enhances aqueous solubility[6]. Furthermore, the increased 3D character lowers the LogD compared to planar analogs, reducing non-specific binding and minimizing hERG channel liabilities[5].
Quantitative Data Presentation
To objectively evaluate the impact of scaffold hopping from a pyrrolidine to a 6-azaspiro[4.5]decane core, we must look at the empirical physicochemical and PK shifts.
Table 1: Comparative Physicochemical and Pharmacokinetic Baseline Data (Representative matched-pair analysis)
| Parameter | Traditional Pyrrolidine | 6-azaspiro[4.5]decane | Mechanistic Implication |
| Fsp3 (Fraction sp3) | 0.4 - 0.6 | 0.8 - 1.0 | Higher 3D character correlates with clinical success and reduced off-target toxicity[3]. |
| LogD (pH 7.4) | 2.5 - 3.5 | 1.2 - 2.0 | Reduced lipophilicity minimizes non-specific lipid binding and hERG inhibition[5]. |
| Kinetic Solubility | < 50 µM | > 200 µM | Disrupted crystal packing improves oral bioavailability and formulation ease[6]. |
| HLM CLint (µL/min/mg) | > 80 (High clearance) | < 20 (Low clearance) | Steric shielding of the amine prevents rapid N-dealkylation/oxidation[4]. |
| In vitro t1/2 (min) | < 15 | > 60 | Prolonged half-life supports favorable once-daily in vivo dosing regimens. |
Experimental Protocols: Self-Validating PK Workflows
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. We employ strict controls to verify that the observed stability is due to the scaffold's intrinsic properties, not assay artifacts.
Protocol 1: High-Throughput Microsomal Stability Assay
Objective: Determine the intrinsic clearance ( CLint ) of 6-azaspiro[4.5]decane derivatives vs. pyrrolidine analogs using Human Liver Microsomes (HLM). Causality: We use NADPH-regenerating systems to specifically isolate cytochrome P450-mediated phase I metabolism. A positive control (Verapamil) validates enzyme viability, while a negative control (minus NADPH) ensures that degradation is strictly CYP-dependent and not due to chemical instability.
-
Preparation : Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Reasoning: Keeping the final DMSO concentration <0.1% prevents solvent-mediated inhibition of CYP enzymes.
-
Incubation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Sampling & Quenching : At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Cold acetonitrile instantaneously denatures microsomal proteins, halting metabolism and precipitating the matrix to extract the analyte.
-
Centrifugation : Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
-
LC-MS/MS Analysis : Analyze the supernatant. Calculate the elimination rate constant ( k ) from the log-linear plot of remaining parent compound vs. time. Calculate clearance: CLint=(k×V)/microsomal protein concentration .
Protocol 2: Shake-Flask Lipophilicity (LogD) Profiling
Objective: Quantify the distribution coefficient at physiological pH. Causality: Octanol/water partitioning mimics biological membrane permeation. Buffer pH is strictly controlled at 7.4 to account for the ionization state of the basic amine in the spirocycle vs. the pyrrolidine.
-
Equilibration : Saturate 1-octanol with 10 mM PBS (pH 7.4) and vice versa for 24 hours prior to the experiment to prevent volume shifts during the assay.
-
Partitioning : Dissolve the test compound in the octanol phase (100 µM). Add an equal volume of the aqueous buffer in a glass vial.
-
Agitation : Shake at 25°C for 60 minutes, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation without emulsion formation.
-
Quantification : Quantify the concentration in both phases using LC-UV/MS. LogD=log10([Compound]octanol/[Compound]aqueous) .
Visualizing the PK Profiling Workflow
High-throughput in vitro PK profiling workflow for comparing spirocyclic and flat amine scaffolds.
Conclusion
The transition from traditional pyrrolidines to 6-azaspiro[4.5]decane building blocks represents a rational, data-driven strategy in modern drug discovery. By increasing Fsp3 and utilizing the steric shielding inherent to spirocycles, medicinal chemists can systematically engineer out the metabolic liabilities and poor solubility associated with flat heterocycles, resulting in superior drug candidates.
References
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- Source: bldpharm.
- Source: tandfonline.
- Source: pharmablock.
- Source: nih.
- Source: nih.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. tandfonline.com [tandfonline.com]
A Comprehensive Guide to the Safe Disposal of 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride, a specialized spirocyclic compound. The procedures outlined herein are grounded in established safety protocols for handling acidic and heterocyclic organic compounds.
The core principle of this disposal procedure is the neutralization of the acidic hydrochloride to a less hazardous form, followed by appropriate disposal in accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office before proceeding, as they will have the definitive guidelines for your specific location.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the following Personal Protective Equipment (PPE):
-
Safety Goggles: To protect your eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect your skin and clothing.
All neutralization steps should be performed in a well-ventilated fume hood to avoid the inhalation of any potential vapors or fumes that may be generated[3][4].
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Dedicated Waste Container: Designate a clearly labeled, sealable, and chemically resistant container for the collection of 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride waste. The container should be labeled as "6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride Waste for Neutralization"[5].
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, strong reducing agents, or strong bases, to prevent unforeseen and potentially hazardous reactions[5].
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials[5][6].
Step-by-Step Neutralization and Disposal Protocol
The following procedure details the neutralization of small quantities of 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride waste typically generated in a research setting. For larger quantities, it is mandatory to consult your institution's EHS department or a licensed professional waste disposal service[5][7][8].
Materials Needed:
-
Waste solution or solid 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
-
A weak base solution (e.g., 5% sodium bicarbonate or sodium carbonate solution)[3][9]
-
A suitable reaction vessel (e.g., a large beaker)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate (optional, but recommended for gentle mixing)
-
Copious amounts of water for dilution and rinsing
Procedure:
-
Dilution:
-
If dealing with a solid, dissolve it in a minimal amount of water in the reaction vessel.
-
Slowly add the acidic solution to a large volume of cold water to dilute it to approximately a 5% concentration[3]. Causality: This initial dilution minimizes the exothermic nature of the subsequent neutralization reaction, preventing excessive heat generation and potential splashing[10]. Always add acid to water, never the other way around, to avoid a violent reaction[9][11].
-
-
Neutralization:
-
Place the diluted acidic solution in the reaction vessel within a fume hood.
-
Slowly and carefully add the 5% sodium bicarbonate or sodium carbonate solution to the diluted acid while gently stirring[3][12]. You will observe fizzing (effervescence) as carbon dioxide gas is released.
-
Causality: The weak base neutralizes the hydrochloric acid, converting it to a neutral salt (sodium chloride), water, and carbon dioxide gas. This process renders the waste significantly less corrosive and hazardous[9][10].
-
Continue adding the basic solution incrementally until the fizzing stops.
-
-
pH Verification:
-
Once the effervescence has ceased, use a pH indicator strip or a calibrated pH meter to check the pH of the solution.
-
The target pH should be between 6.0 and 9.0[3]. If the pH is still acidic, continue to add the basic solution in small increments until the desired pH is reached.
-
-
Final Disposal of the Neutralized Solution:
-
Once the pH is confirmed to be within the neutral range, the solution can typically be disposed of down the drain with copious amounts of running water[3]. Let the water run for a few minutes after pouring the solution to ensure it is thoroughly flushed from the plumbing system[3].
-
Important: This drain disposal is only permissible if the solution does not contain any heavy metals or other regulated substances[3][8]. If other hazardous materials are present, the neutralized solution must be collected and disposed of as hazardous waste through your institution's EHS office[7].
-
-
Disposal of Contaminated Materials:
-
Any materials used in the cleanup of spills, such as absorbent pads, should be treated as hazardous waste and disposed of accordingly[7].
-
Empty containers should be triple-rinsed with water. The first rinse should be collected and treated as hazardous waste[5]. After thorough rinsing and removal or defacing of the original label, the container can often be disposed of as regular solid waste[7][11].
-
The following diagram illustrates the workflow for the proper disposal of 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride.
Caption: Disposal workflow for 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Isolate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[1][4].
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal[1][4].
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
For large spills, evacuate the area immediately and contact your institution's emergency response team[7].
Conclusion
The safe disposal of 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride is a straightforward process when approached with the appropriate safety precautions and a clear understanding of the chemical properties involved. By following the steps of segregation, neutralization, and proper final disposal, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always prioritize safety and consult your institution's EHS department for guidance specific to your location.
References
-
Special Disposal - Singapore - NUS Chemistry. (n.d.). National University of Singapore. Retrieved March 23, 2026, from [Link]
-
Lab Safety Alert Acid Waste Disposal. (n.d.). University of Victoria. Retrieved March 23, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 23, 2026, from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved March 23, 2026, from [Link]
-
Laboratory chemical waste. (n.d.). Water Corporation. Retrieved March 23, 2026, from [Link]
-
How to dispose of hydrochloric acid. (2024, July 15). Lab Alley. Retrieved March 23, 2026, from [Link]
-
How to safely dispose of hydrochloric acid. (2016, January 2). Quora. Retrieved March 23, 2026, from [Link]
-
Safe disposal of hydrochloric acid. (2023, January 23). Chemistry Stack Exchange. Retrieved March 23, 2026, from [Link]
-
Safety Data Sheet. (2012, October 31). Mandom. Retrieved March 23, 2026, from [Link]
-
MSDS of 2-aza-Spiro[4.5]decane hydrochloride. (2026, March 11). Capot Chemical. Retrieved March 23, 2026, from [Link]
-
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). PMC. Retrieved March 23, 2026, from [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. aksci.com [aksci.com]
- 3. Special Disposal - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. vumc.org [vumc.org]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. laballey.com [laballey.com]
- 10. quora.com [quora.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comprehensive Safety & PPE Protocol for Handling 6-Azaspirodecane-3-carboxylic acid;hydrochloride
Comprehensive Safety & PPE Protocol for Handling 6-Azaspiro[1]decane-3-carboxylic acid;hydrochloride
Executive Summary & Hazard Profile
6-Azaspiro[1]decane-3-carboxylic acid hydrochloride (CAS: 2940961-86-2)[2] is a highly specialized spirocyclic amino acid derivative. In modern drug discovery, to increase the sp³ character (Fsp³) of drug candidates, which restricts molecular conformation, improves binding affinity, and enhances aqueous solubility[3][4].
However, handling novel active pharmaceutical ingredient (API) building blocks requires rigorous safety protocols. Because comprehensive toxicological data for novel spirocycles is often limited, handling procedures must default to stringent, causality-driven Personal Protective Equipment (PPE) standards as mandated by[1][5].
Hazard Causality: Why Specific PPE is Required
-
Hygroscopicity & Localized Acidity: As a hydrochloride (HCl) salt, this compound is inherently hygroscopic. If airborne dust contacts the mucosal surfaces of the eyes, respiratory tract, or sweaty skin, it rapidly dissolves and dissociates. This causes a localized, acute drop in pH, leading to severe irritation or chemical micro-burns[6][7].
-
Aerosolization Risk: The compound is typically supplied as a fine, lyophilized or milled powder. The high surface-area-to-mass ratio makes it highly susceptible to triboelectric (static) charging, meaning it can easily become airborne during weighing and transfer[7].
Quantitative Safety Specifications
To ensure a self-validating safety environment, all operational parameters must be strictly controlled. The following table summarizes the critical quantitative metrics required before handling the compound.
| Parameter | Quantitative Specification | Operational Rationale |
| Fume Hood Face Velocity | 80 - 100 FPM (Feet Per Minute) | Ensures optimal capture of fine, aerosolized API dust without creating turbulent vortices that could blow powder out of the hood[8]. |
| Glove Thickness (Nitrile) | ≥ 5 mil (Outer layer) | Provides a sufficient physical barrier against dermal penetration and resists degradation from acidic residues[9]. |
| Storage Temperature | 2 - 8 °C (Desiccated) | Prevents thermal degradation and limits the moisture absorption inherent to hygroscopic HCl salts[10]. |
| Spill Neutralization pH | 7.0 - 8.0 | Ensures complete neutralization of the acidic hydrochloride component before the waste is packaged for disposal[6][7]. |
Step-by-Step Operational Workflow
This methodology provides a self-validating system for handling the compound. Do not proceed to the next step if a self-validation check fails.
Phase 1: Pre-Operation Setup & Self-Validation
-
Verify Engineering Controls: Confirm the chemical fume hood is operational (80-100 FPM).
-
Causality: Velocities below 80 FPM fail to capture fine dust, while velocities above 100 FPM create turbulence that disrupts the powder.
-
-
Static Neutralization: Activate an anti-static bar (ionizer) inside the hood.
-
Self-Validation Check: Pass a gloved hand over the analytical balance. If the balance readout fluctuates wildly, static is still present in the environment. Reposition the ionizer until the balance stabilizes.
-
Phase 2: PPE Donning & Weighing
-
Don PPE: Put on a flame-resistant (FR) lab coat,, an N95/P100 particulate respirator, and double-layered nitrile gloves (≥ 5 mil)[11][12].
-
Dispense: Using a grounded stainless-steel or ceramic spatula, carefully transfer the 6-Azaspiro[1]decane-3-carboxylic acid hydrochloride from its amber storage vial to a static-free weighing boat.
-
Causality: Plastic spatulas generate a triboelectric charge, causing the fine HCl salt powder to aerosolize, adhere to the hood walls, and increase inhalation risk.
-
-
Seal & Transfer: Cap the source vial immediately to prevent ambient moisture ingress. Transfer the weighing boat directly to the reaction vessel.
Phase 3: Reaction Setup & Solubilization
-
Solvent Addition: Slowly add the reaction solvent (e.g., DMF, DCM, or aqueous buffer) to the solid.
-
Causality: The dissolution of amine hydrochlorides can be mildly exothermic and may release trace amounts of HCl gas. Slow addition dissipates heat and prevents solvent bumping.
-
-
Decontamination: Wipe down the balance and spatulas with a damp cloth using a dilute sodium bicarbonate solution to neutralize any residual acidic dust[7].
Spill Response & Disposal Plan
In the event of a powder spill, standard dry-sweeping is strictly prohibited as it resuspends the active pharmaceutical ingredient into the breathing zone[7].
-
Isolate: Stop work immediately. If the powder is aerosolized outside the fume hood, evacuate the immediate 10-foot radius for 15 minutes to allow the dust to settle.
-
Neutralize & Contain: Lightly mist the spill with a 5% sodium bicarbonate (NaHCO₃) solution.
-
Causality: The water clumps the powder to prevent aerosolization, while the bicarbonate neutralizes the acidic hydrochloride salt, rendering it safer to handle.
-
-
Collect: Use a non-sparking, disposable scoop to collect the neutralized slurry.
-
Dispose: Place the waste into a sealable, clearly labeled hazardous waste container designated for "Halogenated/Acidic Organic Solid Waste." Remove and discard the outer layer of your nitrile gloves into the same container.
Logical Workflow Visualization
The following diagram illustrates the critical safety checkpoints and logical progression for handling spirocyclic hydrochloride salts.
Figure 1: End-to-end operational workflow and safety checkpoints for handling spirocyclic HCl salts.
References
-
Drug Hunter. "The Spirocycle Surge in Drug Discovery." Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standards (29 CFR 1910.132)." Available at:[Link]
-
Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Available at:[Link]
Sources
- 1. mcit.org [mcit.org]
- 2. è¯åç½-caså·æ¥è¯¢ãåå¦è¯åãçç©è¯åãåæè¯åãå®éªè¯å [www2.macklin.cn:6680]
- 3. drughunter.com [drughunter.com]
- 4. tandfonline.com [tandfonline.com]
- 5. safetyculture.com [safetyculture.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. osha.gov [osha.gov]
- 12. summitholdings.com [summitholdings.com]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
